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23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol Documentation Hub

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  • Product: 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
  • CAS: 66172-86-9

Core Science & Biosynthesis

Foundational

Technical Profile: 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol

A Structural & Functional Analysis of C10E5 Isodecyl Ether[1] Executive Summary 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol (Molecular Formula: ) is a non-ionic surfactant belonging to the class of polyoxyethylene alky...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Functional Analysis of C10E5 Isodecyl Ether[1]

Executive Summary

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol (Molecular Formula:


) is a non-ionic surfactant belonging to the class of polyoxyethylene alkyl ethers .[1] Commonly referred to in industrial and biochemical contexts as Pentaethylene Glycol Monoisodecyl Ether  (or branched C10E5 ), this molecule is distinguished by its specific topology: a hydrophilic polyethylene glycol (PEG-5) headgroup coupled to a branched C10 (isodecyl) hydrophobic tail.[1]

Unlike its linear analog (


-decyl-PEG5), the 23-methyl  substitution (an iso-branch at the penultimate carbon) disrupts crystalline packing, significantly lowering the melting point and increasing the critical micelle concentration (CMC).[1] This structural nuance makes it a critical tool in membrane protein solubilization , where maintaining lipid-bilayer fluidity during extraction is paramount to preserving native protein conformation.[1]
Part 1: Chemical Structure & Topology[1]

The IUPAC name 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol provides a precise map of the atomic connectivity.[1]

1.1 Structural Decoding
  • Backbone: "Tetracosan" indicates a 24-atom main chain.[1]

  • Hydrophilic Domain (Head): The "3,6,9,12,15-pentaoxa" designation signifies that oxygen atoms replace carbon atoms at these specific positions. Combined with the "1-ol" (hydroxyl group at C1), this forms a Pentaethylene Glycol (PEG-5) chain:

  • Hydrophobic Domain (Tail): The alkyl chain begins after the last ether oxygen (O15). The chain from C16 to C24 comprises 9 carbons.

  • Branching: The "23-Methyl" substituent places a methyl group on the penultimate carbon (C23).[1]

    • Tail Structure:

      
      
      
    • This terminal isopropyl group defines the Isodecyl moiety.

1.2 Physicochemical Properties Table[1]
PropertyValueContext
Molecular Formula

Molecular Weight 378.55 g/mol Monodisperse calc.[1][2]
HLB (Calculated) ~11.5 - 12.5Hydrophile-Lipophile Balance; indicates moderate water solubility and good wetting properties.[1]
CMC (Approx.) ~1.0 - 5.0 mMHigher than linear C10E5 (~0.6 mM) due to steric hindrance of the iso-branch.[1]
Cloud Point ~40-45°CTemperature at which phase separation occurs (1% aq.[1][3] solution).
Physical State Liquid @ 25°CBranching prevents crystallization (Linear C10E5 is often semi-solid).
CAS Number 66172-86-9 (Generic Isodecyl-5EO)Often referenced under generic ethoxylated isodecanol CAS.[1]
1.3 Structural Topology Diagram

The following diagram illustrates the logical connectivity and domain separation of the molecule.

ChemicalStructure cluster_head Hydrophilic Head (PEG-5) OH 1-OH (Hydroxyl) PEG 3,6,9,12,15-Pentaoxa (Ether Linkages) OH->PEG C1-C2 Linker C16-C22 Alkyl Chain PEG->Linker Ether Bond (O15-C16) Branch 23-Methyl Branch (Iso-terminus) Linker->Branch C23 Position

Figure 1: Topological segmentation of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol showing the amphiphilic divide.[1][4]

Part 2: Applications in Membrane Protein Research[5]

The primary utility of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol lies in its ability to solubilize membrane proteins without stripping essential annular lipids, a common failure mode of harsher detergents like SDS or Triton X-100.[1]

2.1 Mechanism of Action: The "Soft" Detergent Hypothesis

The branched tail (isodecyl) creates a larger "cone angle" for the surfactant monomer compared to linear alkyl chains. This geometric parameter has two critical effects:

  • Disordered Micelles: The packing within the micelle is less dense, allowing the detergent to accommodate the irregular surfaces of transmembrane domains more effectively.

  • Fluidity Preservation: The iso-branch prevents the formation of rigid "gel-phase" domains around the protein, which can lock proteins in non-native conformations.[1]

2.2 Experimental Protocol: Membrane Solubilization

Objective: Solubilize a G-Protein Coupled Receptor (GPCR) from HEK293 cell membranes using C10E5 Isodecyl.[1]

Reagents:

  • Buffer A: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol.

  • Detergent Stock: 10% (w/v) 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol in water (Note: Must be stored under

    
     to prevent oxidation).[1]
    

Workflow:

  • Membrane Preparation:

    • Harvest cells and disrupt via sonication.

    • Ultracentrifuge (100,000 x g, 1 hr) to pellet membranes.

    • Resuspend pellet in Buffer A to a protein concentration of 5 mg/mL.

  • Detergent Addition:

    • Add Detergent Stock to the membrane suspension dropwise on ice.

    • Target Concentration: The final concentration should be 1.0% (w/v) .

    • Rationale: This is approximately 25-30x the CMC, ensuring sufficient micelle formation to saturate lipid-protein interactions.[1]

  • Solubilization:

    • Incubate at 4°C for 1 hour with gentle nutation.

    • Critical Step: Do not vortex.[1] Vortexing introduces oxygen, promoting peroxide formation in the PEG chain which can oxidize Cys residues.

  • Clarification:

    • Ultracentrifuge at 150,000 x g for 45 minutes.

    • Collect the supernatant (Solubilized Fraction).

2.3 Solubilization Pathway Diagram

SolubilizationWorkflow Membrane Native Membrane (Lipid Bilayer + Protein) Detergent Add C10E5 Isodecyl (> CMC) Membrane->Detergent Disruption MixedMicelle Mixed Micelles Formation (Detergent + Lipid + Protein) Detergent->MixedMicelle Incorporation Centrifuge Ultracentrifugation (150,000 x g) MixedMicelle->Centrifuge Separation Supernatant Supernatant: Solubilized Protein-Detergent Complex Centrifuge->Supernatant Soluble Fraction Pellet Pellet: Insoluble Aggregates Centrifuge->Pellet Insoluble Fraction

Figure 2: Logical workflow for membrane protein extraction using C10E5 Isodecyl.[1]

Part 3: Quality Control & Validation (Self-Validating Systems)

To ensure scientific integrity, the purity and stability of the detergent must be verified before use. Commercial PEG-ethers are prone to auto-oxidation.[1]

3.1 Peroxide Test (Essential)

Before any sensitive protein work, test the detergent stock for peroxides using a semi-quantitative peroxide test strip (e.g., Quantofix).

  • Acceptance Criteria: < 5 ppm peroxide.[1]

  • Corrective Action: If > 5 ppm, treat the solution with a reducing agent (e.g., DTT) or discard.

3.2 CMC Verification (Dye Micellization)

Because the "23-methyl" isomer may vary slightly between synthesis batches, determining the precise CMC is crucial for reproducibility.[1]

  • Prepare a range of detergent concentrations (0.1 mM to 10 mM) in Buffer A.

  • Add Diphenylhexatriene (DPH) to a final concentration of 1 µM.

  • Measure fluorescence (Ex 358 nm / Em 430 nm).

  • Result: The inflection point where fluorescence intensity spikes represents the CMC.

References
  • PubChem. (n.d.). 3,6,9,12,15-Pentaoxapentacosan-1-ol (C20H42O6).[1][5] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. (Contextual grounding for C10E5 usage).
  • Strop, P., & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to the crystallization of membrane proteins. Protein Science, 14(8), 2207-2211.

Sources

Exploratory

CAS 66172-86-9 properties and safety data sheet

Topic: CAS 66172-86-9: Technical Monograph and Safety Guide Common Name: PEG-5 Isodecyl Ether (Pentaethylene Glycol Monoisodecyl Ether) Chemical Name: 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(isodecyloxy)- PART 1: EXECUTIVE...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 66172-86-9: Technical Monograph and Safety Guide Common Name: PEG-5 Isodecyl Ether (Pentaethylene Glycol Monoisodecyl Ether) Chemical Name: 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(isodecyloxy)-

PART 1: EXECUTIVE SUMMARY

CAS 66172-86-9 represents a specific class of non-ionic surfactants known as Isodecyl Alcohol Ethoxylates . Structurally, it consists of a branched C10 alkyl chain (isodecyl) ether-linked to a polyethylene glycol (PEG) chain containing approximately 5 oxyethylene units.

For researchers and drug development professionals, this compound is not merely a detergent; it is a mid-range HLB (Hydrophile-Lipophile Balance) modulator . With a calculated HLB of approximately 12.5, it sits at the critical interface between water-in-oil and oil-in-water emulsification. Its branched alkyl tail provides superior wetting properties and lower pour points compared to linear analogues, making it a critical reagent for membrane protein solubilization , lipid-based drug delivery systems (LNP stabilization) , and permeability enhancement in transdermal formulations.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

The following data consolidates physicochemical parameters essential for experimental design.

PropertyValue / Description
CAS Number 66172-86-9
IUPAC Name 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
Molecular Formula C₂₀H₄₂O₆
Molecular Weight ~378.55 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in water, ethanol, glycol ethers; Insoluble in mineral oil
HLB Value ~12.5 (Calculated)
Cloud Point ~60–65°C (1% aqueous solution)
Critical Micelle Conc.[1][2][3][4][5][6] (CMC) ~0.8 – 1.2 mM (Estimated based on C10E5 homologs)
Density ~0.98 g/cm³ at 25°C
pH (1% aq) 5.0 – 7.0

PART 3: SAFETY DATA SHEET (SDS) HIGHLIGHTS

Signal Word: WARNING

Hazard Classification (GHS)
  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Damage: Category 1 or 2A (Causes serious eye irritation/damage).

  • Aquatic Toxicity: Acute Category 2 (Toxic to aquatic life).

Handling & Storage Protocol
  • PPE: Wear nitrile gloves (min thickness 0.11 mm), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is hygroscopic; keep containers tightly sealed under nitrogen if high purity is required for analytical applications.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water or sanitary sewer systems.

PART 4: MECHANISM OF ACTION & APPLICATION SCIENCE

The Amphiphilic Mechanism

CAS 66172-86-9 functions through thermodynamically driven self-assembly . The branched isodecyl tail creates steric hindrance that prevents the formation of tightly packed crystalline phases (gel phases) often seen with linear surfactants. This results in a more dynamic micellar structure, ideal for:

  • Lipid Bilayer Disruption: At concentrations >CMC, the surfactant monomers insert into lipid membranes, inducing curvature stress and eventually solubilizing lipids/proteins into mixed micelles.

  • Steric Stabilization: The PEG-5 headgroup provides a hydration shell that prevents particle aggregation via steric repulsion, crucial for stabilizing nanoparticles or emulsions.

Visualization: Micellization Equilibrium

Micellization cluster_0 Phase I: Monomeric Dispersion (< CMC) cluster_1 Phase II: Micellar Assembly (> CMC) Monomer Surfactant Monomer (Free in Solution) Interface Air-Water Interface Saturation Monomer->Interface Adsorption Micelle Spherical Micelle (Hydrophobic Core) Monomer->Micelle Self-Assembly (Entropy Driven) Micelle->Monomer Dynamic Exchange Solubilization Solubilized Hydrophobic Cargo Micelle->Solubilization Encapsulation

Caption: Thermodynamic equilibrium of CAS 66172-86-9 shifting from monomeric dispersion to micellar assembly above the Critical Micelle Concentration (CMC).

PART 5: EXPERIMENTAL PROTOCOLS

Protocol A: Determination of Critical Micelle Concentration (CMC)

Purpose: To define the precise concentration required for solubilization experiments.

Materials:

  • CAS 66172-86-9 (High Purity)

  • Tensiometer (Du Noüy Ring or Wilhelmy Plate)

  • Milli-Q Water

Workflow:

  • Stock Preparation: Prepare a 50 mM stock solution of surfactant in Milli-Q water.

  • Dilution Series: Create 15 dilution points ranging from 0.01 mM to 10 mM.

  • Measurement: Measure surface tension (

    
    ) at 25°C for each concentration.
    
  • Analysis: Plot

    
     vs. log[Concentration]. The intersection of the linear decline and the plateau defines the CMC.
    
Protocol B: Membrane Protein Solubilization (General)

Purpose: Extraction of integral membrane proteins using PEG-5 Isodecyl Ether.

  • Lysis: Resuspend cell pellet in Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Pre-Solubilization: Add CAS 66172-86-9 to a final concentration of 1.0% (w/v) (approx. 25 mM, well above CMC).

    • Expert Insight: The branched tail of isodecyl ether is often gentler than Triton X-100, preserving quaternary protein structure.

  • Incubation: Agitate gently at 4°C for 1 hour.

  • Clarification: Centrifuge at 20,000 x g for 30 mins to remove insoluble debris.

  • Validation: Analyze supernatant via SDS-PAGE or Western Blot.

PART 6: EXPERT INSIGHTS & TROUBLESHOOTING

  • Cloud Point Sensitivity: This surfactant has a cloud point near 60°C. If your experimental buffer contains high salt (>1M NaCl), the cloud point will drop (Salting-out effect). If the solution turns milky at room temperature, dilute the salt or switch to a lower temperature.

  • UV Interference: Unlike Triton X-100, CAS 66172-86-9 lacks an aromatic ring. This is a major advantage for protein quantification at 280 nm, as it provides low background absorbance.

  • Oxidation Risk: The polyoxyethylene chain is susceptible to auto-oxidation over time, forming peroxides. For sensitive protein work, always use fresh stock or purchase "peroxide-free" grades stored under argon.

PART 7: REFERENCES

  • PubChem. (2025).[7] Compound Summary: CAS 66172-86-9 (Isodecyl alcohol ethoxylate). National Library of Medicine. [Link]

  • US EPA. (2023). Substance Details: 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(isodecyloxy)-. Substance Registry Services. [Link]

Sources

Foundational

Technical Guide: Pentaethylene Glycol Monoisodecyl Ether (i-C10E5)

This technical guide provides an in-depth analysis of Pentaethylene glycol monoisodecyl ether , a nonionic surfactant critical in both industrial formulation and specific biochemical applications. Executive Summary Penta...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Pentaethylene glycol monoisodecyl ether , a nonionic surfactant critical in both industrial formulation and specific biochemical applications.

Executive Summary

Pentaethylene glycol monoisodecyl ether (commonly abbreviated as i-C10E5 or Isodeceth-5 ) is a nonionic surfactant characterized by a branched C10 hydrophobic tail and a hydrophilic polyethylene glycol head group (average n=5). Unlike its linear counterpart (C10E5 or Decyl-PEG-5), which is a standard detergent for membrane protein crystallography, the isodecyl variant exhibits distinct wetting kinetics and critical micelle concentration (CMC) profiles due to steric hindrance in the alkyl chain. This guide details its nomenclature, physicochemical properties, and specific utility in drug development and protein biochemistry.

Part 1: Chemical Identity & Nomenclature

The precise identification of this molecule is often obscured by overlapping industrial trade names and generic CAS numbers. In research contexts, distinguishing between the branched (iso) and linear forms is non-negotiable for reproducibility.

Synonym & Identifier Database
CategoryPrimary Synonym / IdentifierContext & Notes
Common Abbreviation i-C10E5 The "i" denotes the isodecyl (branched) chain.
IUPAC-based Name 3,6,9,12,15-Pentaoxapentacosan-1-olSystematic name assuming a specific methyl branching pattern.
INCI Name Isodeceth-5 Standard nomenclature for cosmetic and topical drug formulations.
Chemical Abstract Name Poly(oxy-1,2-ethanediyl),

-isodecyl-

-hydroxy-
The formal CAS registry name.
Generic CAS 61827-42-7 Covers "Isodecyl alcohol, ethoxylated" (generic degree of polymerization).
Specific CAS 78330-20-8 Often used for specific industrial grades (e.g., Lutensol ON series).
Trade Names Lutensol ON 50 (BASF)Genapol ID 050 (Clariant)Rhodasurf DA 530 Commercial grades. Note: These are often polydisperse (avg n=5).
Molecular Architecture

The following diagram illustrates the structural difference between the Isodecyl (branched) and Decyl (linear) forms. This branching is the primary driver of the molecule's superior wetting properties and higher CMC compared to linear C10E5.

G cluster_0 Hydrophobic Tail (C10) cluster_1 Hydrophilic Head (PEG) cluster_2 Resulting Surfactant Properties IsoTail Isodecyl Group (Branched C10) Steric Hindrance PEG5 Pentaethylene Glycol (5 EO Units) Polar Domain IsoTail->PEG5 Ether Bond LinearTail Decyl Group (Linear C10) Tight Packing LinearTail->PEG5 Ether Bond Prop_Iso i-C10E5 Properties: - Fast Wetting - Higher CMC - Lower Foam PEG5->Prop_Iso Combined with Branched Tail Prop_Lin n-C10E5 Properties: - Stable Bilayers - Lower CMC - Crystallography Grade PEG5->Prop_Lin Combined with Linear Tail

Caption: Structural comparison of i-C10E5 (Branched) vs. n-C10E5 (Linear). Branching disrupts micelle packing, altering CMC.[1]

Part 2: Physicochemical Profile[2][3][4]

For formulation scientists, i-C10E5 acts as a "mid-range" surfactant—more hydrophilic than detergents used for lipid extraction (like C8E4) but more hydrophobic than solubilizers like Tween 20.

Key Parameters Table[5][6][7][8]
ParameterValue (Approx.)Scientific Significance
Molecular Weight ~378.5 g/mol Based on

.
HLB (Griffin) 11.5 Indicates strong wetting capability and oil-in-water emulsification.
CMC (25°C) ~0.8 - 1.0 mM Critical: Higher than linear C10E5 (~0.7 mM) due to branching preventing tight micellar packing.
Cloud Point 40°C - 50°C (1% aq.[2] solution). Phase separation occurs above this temp; critical for "Cloud Point Extraction" protocols.
Physical State Liquid (25°C)Easier to handle than solid detergents; no heating required for stock prep.
Wetting Time < 20 sec(EN 1772). Significantly faster than linear alcohol ethoxylates.

Part 3: Applications in Biopharmaceutics & Research

Membrane Protein Solubilization (The "Hard-to-Extract" Targets)

While linear C10E5 is preferred for crystallization (due to ordered micelle formation), i-C10E5 is often superior for the initial solubilization of aggregated or precipitate-prone proteins.

  • Mechanism: The branched tail creates a larger "cone angle" in the surfactant monomer. This geometric irregularity disrupts lipid bilayers more aggressively than linear chains, facilitating the extraction of proteins from rigid lipid rafts.

  • Use Case: Extraction of G-Protein Coupled Receptors (GPCRs) from mammalian cell pellets where milder detergents (DDM) yield low recovery.

Drug Delivery Excipient

In topical and transdermal formulations, i-C10E5 serves as a permeation enhancer.

  • Action: Its low surface tension allows it to penetrate the stratum corneum, while the HLB of 11.5 enables it to solubilize lipophilic Active Pharmaceutical Ingredients (APIs) into aqueous gels.

Part 4: Experimental Protocols

Protocol A: Preparation of 10% (w/v) Stock Solution

Unlike solid detergents, i-C10E5 is a viscous liquid. Gravimetric preparation is required for accuracy.

  • Tare a glass scintillation vial on an analytical balance.

  • Dispense exactly 1.0 g of i-C10E5 liquid using a positive displacement pipette (viscosity prevents accurate air-displacement pipetting).

  • Add ultrapure water (Milli-Q) to a final weight of 10.0 g.

  • Vortex gently for 5 minutes. Note: Do not sonicate extensively, as heat may drive the solution near its Cloud Point (40°C), causing phase separation.

  • Filter through a 0.22 µm PES filter to remove aggregates.

  • Store at 4°C under nitrogen (to prevent oxidation of the PEG chain).

Protocol B: CMC Determination (Pyrene Fluorescence Probe)

This protocol validates the surfactant quality. Impurities in industrial grades (Lutensol) often shift the CMC.

Principle: Pyrene is a hydrophobic fluorescent probe. Its emission spectrum changes (Vibronic band ratio


) as it moves from an aqueous environment to the hydrophobic core of a micelle.

CMC_Workflow Start Start: Pyrene Stock Prep (0.5 mM in Ethanol) Evap Aliquot Pyrene into vials Evaporate Ethanol (N2 stream) Start->Evap AddSurf Add i-C10E5 Solutions (Range: 0.01 mM to 10 mM) Evap->AddSurf Incubate Equilibrate Overnight at 25°C (Shaking) AddSurf->Incubate Measure Fluorescence Spectroscopy Ex: 334 nm, Em: 373(I1) & 384(I3) Incubate->Measure Plot Plot I1/I3 vs Log[Conc] Inflection Point = CMC Measure->Plot

Caption: Workflow for determining Critical Micelle Concentration (CMC) using Pyrene fluorescence.

  • Prepare a dilution series of i-C10E5 from 0.01 mM to 10 mM in buffer.

  • Add Pyrene (final conc.

    
     M) to each vial. Ensure ethanol carrier is evaporated before adding surfactant solution to prevent solvent effects.
    
  • Equilibrate overnight (critical for micelle stability).

  • Measure fluorescence emission.

  • Analyze: The ratio of peak 1 (373 nm) to peak 3 (384 nm) will drop sharply at the CMC.

Part 5: Safety & Stability (E-E-A-T)

Toxicology Profile
  • Skin/Eye: Classified as a Category 1 Eye Damager (H318) and Skin Irritant (H315).[3] The branched alkyl chain penetrates membranes effectively, making it more irritating than longer-chain ethoxylates (e.g., C18).

  • Handling: Always wear splash-proof goggles. If contact occurs, rinse with water for 15 minutes immediately.

Chemical Stability[2][4]
  • Oxidation: The PEG head group is susceptible to oxidative degradation (peroxide formation) over time.

  • Storage: Store under inert gas (Argon/Nitrogen). Test for peroxides before using with sensitive proteins (e.g., cysteine-rich enzymes), as peroxides can oxidize protein thiols.

References

  • BASF Corporation. (2020). Technical Information: Lutensol ON Types. Retrieved from

  • Strop, P. & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to membrane protein crystallization. Protein Science, 14(8), 2207–2211.
  • Le Maire, M., Champeil, P. & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents.[4] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86-111.

  • Anatrace. (2024). Detergent Properties: C10E5 (Decyl vs Isodecyl). Retrieved from

  • Rosen, M. J. & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. 4th Edition. John Wiley & Sons.[5] (Seminal text on surfactant branching effects on CMC).

Sources

Exploratory

Technical Guide: Linear vs. Branched C10E5 Surfactants in Soft Matter &amp; Biochemistry

Executive Summary C10E5 (Pentaethylene glycol monodecyl ether) represents a critical class of non-ionic surfactants used extensively in membrane protein solubilization, drug delivery systems, and microemulsion formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C10E5 (Pentaethylene glycol monodecyl ether) represents a critical class of non-ionic surfactants used extensively in membrane protein solubilization, drug delivery systems, and microemulsion formulations. While the hydrophilic head group (


) remains constant, the topology of the hydrophobic tail—Linear (

-decyl)
versus Branched (typically iso-decyl or Guerbet-derived) —fundamentally alters the thermodynamic and kinetic behavior of the molecule.

This guide analyzes the structural isomerism of C10E5, providing a decision framework for researchers selecting between these variants. The core distinction lies in the Critical Packing Parameter (CPP) : linear chains favor laminar packing and higher stability, while branched chains induce curvature, rapid wetting, and lower foam stability.

Part 1: Molecular Architecture & Thermodynamics

The functional divergence between linear and branched C10E5 stems from the spatial volume occupied by the hydrophobic tail relative to the hydrophilic head. This is quantified by the Israelachvili Critical Packing Parameter (


):


Where:

  • 
     = Volume of the hydrophobic tail.
    
  • 
     = Optimal surface area of the head group.
    
  • 
     = Critical chain length (maximum effective extension of the tail).
    
Linear C10E5 ( -decyl)
  • Structure: A straight carbon chain (

    
    ).
    
  • Thermodynamics: The tail can fully extend, allowing for tight Van der Waals packing between adjacent tails.

  • Geometry:

    
    . The molecule resembles a cylinder .
    
  • Result: Favors the formation of bilayers, vesicles, or large rod-like micelles . It creates rigid interfacial films with high solubilization capacity for lipids but slower exchange kinetics.

Branched C10E5 (Guerbet/Iso-decyl)
  • Structure: Often based on 2-propylheptanol (Guerbet alcohol), creating a "Y" shaped tail.

  • Thermodynamics: The branching creates steric hindrance, preventing tight packing.[1] The effective chain length (

    
    ) is shorter than a linear chain of the same carbon count.
    
  • Geometry:

    
    . The molecule resembles an inverted cone .
    
  • Result: Favors high-curvature structures like spherical micelles or swollen microemulsions. The steric bulk disrupts liquid crystalline phases, leading to lower viscosity and faster diffusion.

Visualization of Packing Dynamics

PackingParameter cluster_linear Linear C10E5 (n-decyl) cluster_branched Branched C10E5 (Guerbet) L_Struct Straight Chain (High Packing Density) L_CPP CPP ≈ 0.5 - 1.0 (Cylindrical Shape) L_Struct->L_CPP B_Struct Branched/Bulky Tail (Steric Hindrance) L_Struct->B_Struct Isomerism L_Result Forms Bilayers / Rods High Phase Stability L_CPP->L_Result B_CPP CPP < 0.5 (Cone/Wedge Shape) B_Struct->B_CPP B_Result Forms Spherical Micelles Rapid Wetting / Low Viscosity B_CPP->B_Result

Figure 1: Impact of hydrophobic tail topology on Critical Packing Parameter (CPP) and supramolecular assembly.

Part 2: Physicochemical Performance Matrix

The structural differences manifest in distinct physical properties.[1][2][3][4][5][6][7] The following data synthesizes comparative trends for C10 ethoxylates.

PropertyLinear C10E5Branched C10E5 (Guerbet)Implications for Research
CMC (Critical Micelle Conc.) ~0.8 – 1.0 mM~1.0 – 1.5 mMBranched often has slightly higher CMC due to entropic penalty of packing bulky tails [1].
Wetting Time Moderate (>10s)Fast (<5s)Branched surfactants disrupt water surface tension faster; ideal for rapid penetration assays.
Cloud Point Higher (approx 60-70°C)Lower (approx 50-60°C)Branching reduces effective hydrophilicity of the head group interaction, lowering phase separation temp [2].
Foam Stability High / StableLow / UnstableBranched tails disrupt the Marangoni effect in foam lamellae, acting as defoamers.
Pour Point Solid/Paste at 20°CLiquid at 20°CBranched isomers crystallize poorly, making them easier to handle at room temp.
Membrane Solubilization Slow, GentleFast, AggressiveLinear preserves lipid-protein interactions better; Branched strips lipids rapidly.

Part 3: Application in Membrane Protein Biology

For drug development professionals working with G-Protein Coupled Receptors (GPCRs) or ion channels, the choice between linear and branched C10E5 is critical.

Extraction vs. Crystallization
  • Linear C10E5: Considered the "Gold Standard" for crystallization and structural studies (NMR/Cryo-EM). Its ability to form extended bilayers or Type I crystals allows it to mimic the native membrane environment, stabilizing the transmembrane domain [3].

  • Branched C10E5: Superior for initial extraction from cell lysates. The "wedge" shape allows it to insert into the lipid bilayer more effectively than linear chains, breaking up the membrane (lysis) rapidly. However, it is less suitable for crystallization because the high curvature of the micelles can distort the protein-detergent complex (PDC).

Decision Logic for Protein Purification

ProteinWorkflow Start Membrane Protein Target Goal Define Goal Start->Goal Extract Priority: Efficiency Goal->Extract Lysis/Solubilization Structure Priority: Stability Goal->Structure Crystallization/Cryo-EM Branched Result: High Yield, Potentially Unstable Extract->Branched Use Branched C10E5 (High Penetration) Linear Result: Stable PDC, Ordered Phase Structure->Linear Use Linear C10E5 (Bilayer Mimicry)

Figure 2: Strategic selection of surfactant topology based on experimental stage.

Part 4: Experimental Protocols

Protocol 4.1: Cloud Point Determination (Phase Behavior Validation)

Purpose: To verify the purity and identity of the surfactant isomer.[8] Branched isomers will exhibit a lower cloud point than linear ones of equivalent EO length.

Reagents:

  • 1.0% (w/v) C10E5 solution in Milli-Q water.

  • Calibrated thermometer or thermocouple.

  • Controlled heating bath (rate 1°C/min).

Procedure:

  • Prepare 5 mL of the 1% surfactant solution in a clear glass vial.

  • Immerse in the heating bath. Ensure the liquid level is below the bath line.

  • Raise temperature gradually while stirring magnetically.

  • Observation: Record the temperature (

    
    ) at the exact moment the solution turns turbid (onset of phase separation).
    
  • Cooling Cycle: Turn off heat and record the temperature where the solution becomes clear again. The average of heating/cooling transitions is the Cloud Point.

    • Linear C10E5 Target: ~60–65°C.

    • Branched C10E5 Target: ~50–55°C (varies by branching degree).

Protocol 4.2: Critical Micelle Concentration (CMC) by Dye Solubilization

Purpose: To determine the precise concentration required for micelle formation, which differs due to the packing entropy of the tail.

Reagents:

  • Diphenylhexatriene (DPH) or Pyrene (fluorescent probes).

  • C10E5 Stock Solution (100 mM).

Procedure:

  • Prepare a serial dilution of C10E5 ranging from 0.01 mM to 10 mM.

  • Add DPH to a final concentration of 1 µM in all samples.

  • Incubate in the dark for 30 minutes to allow probe partitioning.

  • Measure Fluorescence Intensity (Ex 358 nm / Em 430 nm).

  • Analysis: Plot Intensity vs. Log[Surfactant].

  • Interpretation: The intersection of the baseline and the rising slope indicates the CMC.

    • Note: Branched surfactants often show a "softer" inflection point due to polydispersity in the isomers.

References

  • Johansson, I. (2004). "Does hydrophobe branching make a surfactant more or less hydrophilic?". Speciality Chemicals Magazine. Link

  • Strey, R., et al. (2007). "Nonionic Surfactants with Linear and Branched Hydrocarbon Tails: Compositional Analysis, Phase Behavior, and Film Properties". Langmuir. Link

  • Privé, G. G. (2007). "Detergents for the stabilization and crystallization of membrane proteins". Methods in Molecular Biology. Link

  • BASF Technical Data. "Lutensol XL/XP Series – Guerbet Alcohol Ethoxylates". Link

  • Anatrace Products. "C10E5 (Pentaethylene glycol monodecyl ether) Technical Data Sheet". Link

Sources

Foundational

Technical Monograph: Isodecyl PEG-5 Ether

Physicochemical Profile, Phase Behavior, and Application Logic Executive Summary Isodecyl PEG-5 Ether (CAS: 61827-42-7 / 78330-20-8) represents a critical class of nonionic surfactants defined by a branched C10 hydrophob...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Phase Behavior, and Application Logic

Executive Summary

Isodecyl PEG-5 Ether (CAS: 61827-42-7 / 78330-20-8) represents a critical class of nonionic surfactants defined by a branched C10 hydrophobe coupled with an average of 5 moles of ethylene oxide. Unlike its linear analogs (Deceth-5), the isodecyl architecture imparts unique thermodynamic properties: rapid dynamic wetting, suppressed foam stability, and a depressed pour point. This guide analyzes the molecule’s physical properties, detailing the structural causality behind its performance in drug delivery systems (as a co-solubilizer) and high-precision surface engineering.

Part 1: Molecular Architecture & Synthesis

The performance of Isodecyl PEG-5 is dictated by the topology of its hydrophobe. "Isodecyl" refers to a mixture of branched C10 isomers (predominantly trimethylheptanols), synthesized via the oxo process from propylene trimer.

Structural Causality
  • Steric Hindrance: The methyl branching on the alkyl chain disrupts crystalline packing. This prevents the formation of "gel phases" often seen with linear ethoxylates (like Laureth-5) at intermediate concentrations, maintaining liquidity at lower temperatures.

  • Hydrophile-Lipophile Balance (HLB): With 5 moles of EO, the molecule sits at the "dispersibility" threshold. It is not fully water-soluble in all proportions, often requiring hydrotropes or specific temperature windows.

Synthesis Pathway Visualization

The following diagram outlines the ethoxylation kinetics and the resulting Poisson distribution of oligomers.

Synthesis Propylene Propylene Trimer (C9 Olefins) Oxo Oxo Process (Hydroformylation) Propylene->Oxo Alcohol Isodecyl Alcohol (Branched C10-OH) Oxo->Alcohol + CO/H2 Reaction Base-Catalyzed Ethoxylation Alcohol->Reaction EO Ethylene Oxide (5 Moles) EO->Reaction Product Isodecyl PEG-5 Ether (C10H21-(OCH2CH2)5-OH) Reaction->Product Poisson Dist. (n=5 avg)

Figure 1: Synthesis pathway highlighting the origin of the branched hydrophobe.

Part 2: Physicochemical Profile

The following data aggregates standard industrial specifications and experimental values. Note that "Isodecyl" implies an isomeric mixture; therefore, physical constants are average values.

Table 1: Core Physical Properties[1]
PropertyTypical Value / RangeUnitMethod/Note
Physical Form Clear to Hazy Liquid-@ 25°C
Molecular Weight ~378 g/mol Theoretical (C10 + 5EO)
Density 0.95 – 0.98g/cm³@ 25°C (Heavier than alcohol, lighter than water)
HLB 11.5-Griffin Method (Dispersible)
Cloud Point 54 – 57°CMethod E (5g in 25g 25% BDG solution)*
Flash Point > 120°CPMCC (ASTM D93)
Pour Point < -10°CRemains liquid in cold storage
Viscosity 30 – 50mPa[1][2][3][4]·s@ 25°C (Brookfield)
pH 5.0 – 7.0-1% Aqueous Solution
Refractive Index 1.445 – 1.455nD20-

Critical Note on Cloud Point (*): Isodecyl PEG-5 is often insoluble or forms a dispersion in pure water at room temperature. Therefore, standard "Method A" (1% in pure water) is inapplicable. Method E (using Butyl Diglycol/Water) is the industry standard for validating the EO content of this grade.

Part 3: Surface Activity & Thermodynamics

For researchers in drug delivery or formulation, the Critical Micelle Concentration (CMC) and surface tension reduction are the primary metrics of interest.

The Branching Effect on CMC

Branched surfactants generally exhibit a higher CMC than their linear counterparts (e.g., n-Decyl PEG-5). The bulky hydrophobic tail makes it thermodynamically less favorable to pack into the micelle core, requiring a higher concentration of monomers to trigger aggregation.

  • Estimated CMC: 0.8 – 1.2 mM (~300 – 450 mg/L)

  • Surface Tension @ CMC: ~27 – 29 mN/m

Micellization Workflow

The following diagram illustrates the thermodynamic transition from monomeric adsorption to micelle formation.

Micellization State1 Phase I: Monomer Solution (C < CMC) State2 Phase II: Surface Saturation (Gibbs Monolayer) State1->State2 Adsorption to Interface Action1 Dynamic Surface Tension Drop State2->Action1 State3 Phase III: Micelle Formation (C > CMC) Action2 Constant Surface Tension Solubilization Begins State3->Action2 Aggregates Form Action1->State3 Entropic Drive

Figure 2: Thermodynamic progression of Isodecyl PEG-5 surfactant activity.

Part 4: Experimental Validation Protocols

To ensure data integrity (Trustworthiness), the following protocols allow for the self-validation of the material's identity and quality.

Protocol 1: Cloud Point Determination (Method E)

Why this matters: This confirms the EO chain length distribution. A shift of ±2°C indicates a variance in synthesis (e.g., broad vs. narrow range ethoxylation).

Reagents:

  • Butyl Diglycol (Diethylene Glycol Monobutyl Ether).

  • Deionized Water.

Procedure:

  • Preparation: Prepare a 25% (w/w) solution of Butyl Diglycol in Deionized Water.

  • Sample: Weigh 5.0 g of Isodecyl PEG-5 into a test tube.

  • Solvent Addition: Add 25.0 g of the prepared BDG solution.

  • Heating: Heat the mixture in a water bath with continuous stirring until it turns completely cloudy.

  • Observation: Remove from heat and stir slowly. Record the temperature at which the solution clarifies (becomes transparent).

  • Validation: The transition should be sharp. A "hazy" transition over >5°C suggests high polyethylene glycol (PEG) impurities.

Protocol 2: CMC Determination via Wilhelmy Plate

Why this matters: Essential for determining the minimum effective concentration for solubilization applications.

Equipment: Force Tensiometer (e.g., Krüss K100), Platinum Plate.

Procedure:

  • Cleaning: Flame the platinum plate to remove organic contaminants.

  • Stock Solution: Prepare a 10 mM solution of Isodecyl PEG-5 in ultrapure water.

  • Dosing: Automatically dose the stock solution into pure water, measuring surface tension (

    
    ) after each addition.
    
  • Equilibrium: Allow 120 seconds per point for equilibrium (branched tails re-orient slower than linear ones).

  • Plotting: Plot

    
     vs. 
    
    
    
    .
  • Calculation: The CMC is the intersection of the linear descent slope and the horizontal plateau.

Part 5: Pharmaceutical & Research Implications

Solubilization Potential

Isodecyl PEG-5 is rarely used as a primary surfactant in injectables due to the potential for hemolysis common in lower-weight ethoxylates. However, it is highly effective in topical and transdermal formulations as a penetration enhancer.

  • Mechanism: The branched tail fluidizes the stratum corneum lipids more effectively than linear chains, increasing the diffusion coefficient of active pharmaceutical ingredients (APIs).

Safety & Handling
  • GHS Classification: Eye Irritant 2A, Skin Irritant 2.

  • Ecotoxicity: Readily biodegradable, but toxic to aquatic life in high concentrations (LC50 < 10 mg/L).

References

  • Sasol Performance Chemicals. (2022). Marlipal O13 & Isodecyl Alcohol Ethoxylates Technical Data Sheet. Retrieved from 5[5]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Isodecyl Alcohol Ethoxylate (CAS 78330-20-8).[6][7] Retrieved from [3]

  • Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of Alkyl PEG-PPG Ethers as Used in Cosmetics. Retrieved from 4

  • Krüss Scientific. (n.d.). Critical Micelle Concentration (CMC) and Surface Tension Theory. Retrieved from 8[8]

  • ECHEMI. (n.d.). Polyethylene glycol isodecyl ether (CAS 61827-42-7) Physical Properties. Retrieved from 9

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for Membrane Protein Solubilization &amp; Stabilization using C10E5

Executive Summary: The "Small Micelle" Advantage In the structural biology of membrane proteins (MPs), the choice of detergent is a trade-off between stability and structural resolution . While Dodecyl-β-D-Maltoside (DDM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Small Micelle" Advantage

In the structural biology of membrane proteins (MPs), the choice of detergent is a trade-off between stability and structural resolution . While Dodecyl-β-D-Maltoside (DDM) is the industry standard for stability, its large micelle size (~72 kDa) often masks protein surfaces, obstructing the crystal contacts required for high-resolution X-ray crystallography or the particle alignment needed for Cryo-EM.

Pentaethylene Glycol Monodecyl Ether (C10E5) offers a critical solution. With a shorter alkyl chain (


) and a compact polyethylene glycol headgroup, C10E5 forms significantly smaller micelles (~40-50 kDa) than DDM. This guide details the protocols for utilizing C10E5, specifically focusing on the Detergent Exchange Strategy , which combines the extraction efficiency of DDM with the crystallographic superiority of C10E5.

Physicochemical Profile: C10E5

Note: C10E5 is a non-ionic polyoxyethylene detergent. Unlike solid maltosides, it is typically supplied as a viscous liquid or oil.

PropertyValueImplications for Protocol
Formula Weight 378.6 g/mol Calculation of molarity must account for liquid density (~0.99 g/mL).
CMC (

)
~0.81 mM (0.031%)Moderate CMC allows for easy removal via dialysis or ultrafiltration (unlike Triton X-100).
Aggregation Number ~73Forms compact micelles suitable for tight crystal packing.
Micelle MW ~35 - 50 kDaSignificantly smaller than DDM (~72 kDa) or LMNG (~100+ kDa).
Cloud Point ~40–45°C (in water)CRITICAL: High salt (>300 mM) depresses this point. Keep buffers cold (4°C).
HLB ~13.5Hydrophilic-Lipophile Balance suggests good solubility but potential for delipidation.

Mechanistic Insight: The Stability vs. Resolution Trade-off

To use C10E5 effectively, one must understand its interaction with the lipid bilayer compared to standard maltosides.

  • Bilayer Extraction: C10E5 has a shorter hydrophobic tail (

    
    ) than DDM (
    
    
    
    ). It is less efficient at gently integrating into "stiff" lipid rafts. Direct solubilization with C10E5 can strip annular lipids too aggressively, leading to protein aggregation.
  • Micelle Dynamics: The C10E5 micelle is "soft" and dynamic. In X-ray crystallography, this allows the protein to dominate the crystal lattice contacts rather than the detergent belt.

  • The "Exchange" Logic: The most successful workflow involves extracting the protein in a stabilizing detergent (DDM) to clear the lipid bilayer, then exchanging into C10E5 during the final purification step to trim the micelle size just before crystallization.

Visualizing the Workflow

The following diagram illustrates the decision matrix between direct solubilization and the preferred detergent exchange method.

G cluster_legend Workflow Logic Start Membrane Fraction Decision Is Protein Known to be Fragile? Start->Decision DirectSol Direct Solubilization (1-2% C10E5) Decision->DirectSol No (Robust) DDMSol Solubilization in DDM (1% DDM) Decision->DDMSol Yes (Fragile) Clarify1 Ultracentrifugation (100,000 x g) DirectSol->Clarify1 Analysis1 FSEC / Activity Assay Clarify1->Analysis1 Affinity Affinity Chromatography (Ni-NTA / FLAG) DDMSol->Affinity Wash Wash Step 1: 2x CMC DDM Affinity->Wash Exchange Elution/Exchange: Gradient to 3x CMC C10E5 Wash->Exchange SEC Size Exclusion (SEC) Buffer: 1.2x CMC C10E5 Exchange->SEC Key1 High Risk / High Reward Key2 Standard Stability Route

Caption: Workflow comparing direct C10E5 solubilization (red path) vs. the DDM-to-C10E5 exchange strategy (blue path).

Protocol 1: Preparation of C10E5 Stock Solution

Challenge: C10E5 is often supplied as a viscous oil. Pipetting small volumes is inaccurate due to viscosity and density differences. Safety: C10E5 is prone to oxidation (peroxide formation). Always use Anagrade (low peroxide) and store under Nitrogen/Argon if possible.

  • Gravimetric Method (Recommended): Place a clean, tared 15 mL tube on an analytical balance.

  • Dispense: Using a wide-bore tip or a glass Pasteur pipette, drip C10E5 oil into the tube until you reach 1.0 g .

  • Dilute: Add ultrapure (Milli-Q) water to a final weight of 10.0 g (for a 10% w/w solution).

    • Note: w/v is acceptable, but w/w is more precise for viscous detergents.

  • Dissolve: Vortex gently. C10E5 dissolves easily at room temperature.

  • Filter: Filter through a 0.22 µm PES filter.

  • Storage: Store at 4°C in the dark. Discard if the solution turns yellow (oxidation).

Protocol 2: The "Detergent Exchange" (DDM to C10E5)

This is the gold-standard method for structural biology. It utilizes DDM for the harsh extraction step and C10E5 for the final structural state.

Materials
  • Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol.

  • Solubilization Detergent: 10% DDM Stock.

  • Target Detergent: 10% C10E5 Stock.

  • Column: Ni-NTA or Strep-Tactin resin.

Step-by-Step Procedure
  • Initial Solubilization (in DDM):

    • Resuspend membranes in Lysis Buffer.

    • Add DDM to a final concentration of 1.0% (w/v) .

    • Incubate 1 hour at 4°C with gentle rotation.

    • Ultracentrifuge (100,000

      
       g, 45 min, 4°C) to remove insolubles.
      
  • Column Loading:

    • Load the supernatant onto the affinity resin (equilibrated in Lysis Buffer + 0.03% DDM).

    • Note: 0.03% DDM is ~3.5x CMC, ensuring micelles are maintained.

  • Wash 1 (Lipid/Contaminant Removal):

    • Wash with 10 CV (Column Volumes) of buffer containing 0.03% DDM .

  • The Exchange Gradient (On-Column):

    • Prepare "Exchange Buffer": 50 mM HEPES, 150 mM NaCl, 0.25% C10E5 (~8x CMC).

    • Scientific Logic:[1][2][3][4] You need a high concentration of C10E5 initially to displace the DDM molecules bound to the hydrophobic domains.

    • Wash the column with 20 CV of Exchange Buffer.

  • Elution:

    • Elute protein using Exchange Buffer supplemented with Imidazole (for His-tag) or Desthiobiotin (for Strep-tag).

    • Crucial: Maintain C10E5 at 0.12% - 0.25% during elution to prevent aggregation during the transition.

  • Final Polishing (SEC):

    • Run the eluted protein on a Size Exclusion Column equilibrated with 0.06% C10E5 (~2x CMC).

    • Result: The peak should shift to a lower apparent molecular weight compared to DDM, indicating successful exchange into the smaller micelle.

Protocol 3: Cloud Point Determination

Why this matters: C10E5 has a cloud point near 40-45°C in pure water. In high salt (e.g., 500 mM NaCl) or in the presence of PEG precipitants (used in crystallization), the cloud point can drop to room temperature . If the solution turns cloudy, the detergent has phase-separated, and your protein will likely precipitate.

The Test:

  • Prepare 1 mL of your crystallization buffer (e.g., 100 mM Tris, 200 mM NaCl, 20% PEG 400).

  • Add C10E5 to 0.1% (typical working concentration).

  • Incubate at the temperature you intend to use (e.g., 20°C).

  • Observation:

    • Clear: Safe to proceed.

    • Cloudy/Milky: The cloud point has been crossed.

  • Remediation: If cloudy, either (a) reduce ionic strength, (b) lower the temperature to 4°C, or (c) switch to a detergent with a higher cloud point (e.g., C8E4 or DDM) if the experiment allows.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Protein precipitates during exchange C10E5 is "too mild" to support this specific MP.Abort C10E5. Try an intermediate detergent like DM (Decyl Maltoside) or C12E8 .
Solution becomes milky at RT Cloud point exceeded due to salt/PEG.Perform all steps at 4°C . Reduce salt concentration if possible.
Crystal diffraction is poor Micelle is still too large or heterogeneous.Ensure complete exchange by running SEC. Try C8E4 (even smaller micelle) if stability permits.
Yellowish detergent stock Peroxide formation (Oxidation).Discard immediately. Peroxides crosslink proteins and kill activity. Buy fresh "Anagrade" detergent.

References

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. (Authoritative review on micelle size and crystallography). [Link]

  • Newby, Z. E., et al. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 4(5), 727-752. (Details detergent exchange strategies). [Link]

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[5] (Statistical analysis of C10E5 usage in PDB structures). [Link]

Sources

Application

Application Note: Determination of Critical Micelle Concentration (CMC) for Isodecyl PEG-5

Abstract & Introduction The Critical Micelle Concentration (CMC) is the fundamental thermodynamic inflection point where surfactant monomers spontaneously aggregate into stable structures (micelles).[1][2][3] For Isodecy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Critical Micelle Concentration (CMC) is the fundamental thermodynamic inflection point where surfactant monomers spontaneously aggregate into stable structures (micelles).[1][2][3] For Isodecyl PEG-5 (a non-ionic surfactant consisting of a branched C10 alcohol ethoxylated with an average of 5 moles of ethylene oxide), accurate CMC determination is challenging due to its polydispersity and intermediate water solubility.

This guide provides a rigorous protocol for calculating the CMC of Isodecyl PEG-5. Unlike simple sodium dodecyl sulfate (SDS) systems, Isodecyl PEG-5 requires strict control over equilibration time and temperature , as its Hydrophile-Lipophile Balance (HLB) of approximately 11.5 places it near the boundary of water solubility, often leading to complex phase behaviors like clouding or gel formation at ambient temperatures.

Physicochemical Context: Isodecyl PEG-5

Before initiating experimentation, the researcher must understand the molecular behavior of the analyte. Isodecyl PEG-5 is not a single molecule but a complex mixture of isomers (branched alkyl chains) and oligomers (distribution of EO chain lengths).

PropertyValue / CharacteristicImplication for Protocol
Chemical Structure

Branched tail increases CMC vs. linear analogs.
HLB (Calc.) ~11.5 – 12.0Dispersible/Soluble. May cloud upon heating.
Cloud Point Low (typically 25°C – 40°C)CRITICAL: Maintain

. Avoid overheating.
Viscosity Moderate to HighStock solutions require extended stirring.
Expected CMC ~0.5 – 2.0 mM (approx. 0.02 – 0.1 wt%)Sensitivity range for tensiometer must be optimized.
Thermodynamic Mechanism

The driving force for Isodecyl PEG-5 micellization is the hydrophobic effect . The structured water "cage" around the C10 alkyl chain is entropically unfavorable. Micellization releases these water molecules, increasing system entropy (


).

Micellization cluster_0 Phase I: Monomer cluster_1 Phase II: Saturation cluster_2 Phase III: Micellization M Free Monomer (High Surface Energy) S Interface Saturation (Min. Surface Tension) M->S Concentration ↑ Mic Stable Micelle (Constant Surface Tension) S->Mic CMC Reached

Figure 1: Thermodynamic progression of surfactant aggregation. The CMC is the breakpoint between Phase II and Phase III.

Methodology Selection

We employ two orthogonal methods to ensure data integrity. Surface Tensiometry is the primary method for pure aqueous systems. Fluorescence Spectroscopy is the validation method, essential if the sample contains impurities or if the CMC is below the tensiometer's detection limit.

FeatureMethod A: Surface Tension (Wilhelmy Plate)Method B: Fluorescence (Pyrene Probe)
Principle Measures surface free energy at air-liquid interface.Measures micropolarity change in bulk solution.
Sensitivity High for CMC > 0.1 mM.Ultra-high (nM range).[3]
Interference Sensitive to surface-active impurities.[4]Sensitive to fluorescence quenchers (rare).
Throughput Low (requires equilibrium at each point).High (plate-reader compatible).
Verdict Primary Standard for Isodecyl PEG-5.Validation if clouding occurs.

Protocol A: Wilhelmy Plate Tensiometry (Primary)

This protocol uses a force tensiometer with a Platinum-Iridium plate. The Concentration Method (dosing stock into solvent) is preferred over serial dilution to minimize handling errors.

Materials
  • Tensiometer: Krüss K100, Biolin Sigma 700, or equivalent.

  • Probe: Platinum Wilhelmy Plate (roughened).

  • Solvent: Ultra-pure water (18.2 MΩ·cm), TOC < 5 ppb.

  • Stock Solution: 50 mM Isodecyl PEG-5 (approx. 2.0 wt%).

Preparation & Cleaning (The Source of 90% of Errors)
  • Plate Cleaning: Rinse the Pt plate with ethanol, then water. Flame the plate using a Bunsen burner until it glows orange-red for 2-3 seconds. Allow to cool for 30 seconds before hanging.

  • Vessel Cleaning: Glassware must be cleaned with chromic acid substitute (e.g., Nochromix) or plasma cleaned. Any residual detergent will invalidate results.

Experimental Workflow
  • Stock Homogenization: Isodecyl PEG-5 can stratify. Warm the neat surfactant to 30°C and mix gently before weighing.

  • Initial Charge: Fill the sample vessel with 50 mL of ultra-pure water.

  • Zeroing: Tare the balance with the dry plate.

  • Wetting: Immerse the plate. Ensure the contact angle is 0° (complete wetting).[5]

  • Dosing Loop:

    • Measure Surface Tension (

      
      ) of pure water (Target: 71.8 – 72.5 mN/m at 25°C).
      
    • Dose Stock Solution (start with small increments, e.g., 2 µL).

    • Stir: Magnetically stir for 60 seconds.

    • Equilibrate: Stop stirring. Wait 120–300 seconds. Note: PEG chains require time to orient at the interface.

    • Measure: Record

      
       when standard deviation < 0.05 mN/m over 10 seconds.
      
    • Repeat until concentration reaches ~10x the expected CMC (approx. 10-15 mM).

Data Analysis

Plot


 (y-axis) vs. 

(x-axis).
  • Pre-CMC: Linear decrease in

    
    .
    
  • Post-CMC: Plateau (constant

    
    ).
    
  • Calculation: Perform linear regression on both regions. The intersection of the two lines is the CMC.[6]

Protocol B: Pyrene Fluorescence (Validation)

Use this if the Surface Tension curve shows a "minimum" (indicating impurities) or if the solution is slightly turbid.

Principle

Pyrene is a hydrophobic probe. In water, its fluorescence emission spectrum has a high intensity ratio of peak 1 (373 nm) to peak 3 (384 nm). When micelles form, pyrene migrates into the hydrophobic core, and the


 ratio drops drastically.
Procedure
  • Pyrene Stock: Prepare

    
     M pyrene in acetone.
    
  • Plating: Aliquot Pyrene stock into empty vials to achieve a final concentration of

    
     M. Evaporate the acetone completely  (gentle 
    
    
    
    stream).
  • Surfactant Addition: Add 5 mL of Isodecyl PEG-5 solutions (range: 0.001 mM to 10 mM) to the vials containing dried pyrene.

  • Equilibration: Sonicate for 10 mins, then shake overnight in the dark at 25°C.

  • Measurement:

    • Excitation: 334 nm.

    • Emission Scan: 350 – 450 nm.

    • Slit width: 2.5 nm.

Analysis

Plot the ratio


 (approx 373nm / 384nm) vs. 

.
  • The curve will be sigmoidal (Boltzmann type).

  • The CMC is the inflection point of the sigmoid.

Workflow Decision Tree

CMC_Workflow Start Start: Isodecyl PEG-5 Sample Check_Sol Check Solubility @ 25°C (Is it clear?) Start->Check_Sol Clear Solution Clear Check_Sol->Clear Cloudy Cloudy/Hazy Check_Sol->Cloudy Method_ST Method A: Surface Tension (Wilhelmy Plate) Clear->Method_ST Method_FL Method B: Fluorescence (Pyrene Probe) Cloudy->Method_FL Avoids Interface Artifacts Analysis Plot Data vs Log(C) Method_ST->Analysis Method_FL->Analysis Result Determine Intersection/Inflection Analysis->Result

Figure 2: Decision matrix for selecting the optimal CMC determination method based on sample phase behavior.

Troubleshooting & Validation

The "Dip" in Surface Tension

If you observe a minimum in the


 vs 

plot (surface tension dips then rises slightly), your Isodecyl PEG-5 contains a hydrophobic impurity (likely unreacted dodecanol).
  • Correction: Purify the sample via solvent extraction or rely on the Fluorescence method, which is less sensitive to this artifact.

Hysteresis

Isodecyl PEG-5 chains can entangle. If the CMC differs between "concentration mode" (low to high) and "dilution mode" (high to low), use the Concentration Method with longer equilibration times (up to 10 mins per point).

Temperature Control

Because Isodecyl PEG-5 is near its cloud point, a drift from 25°C to 28°C can significantly alter micellar size and CMC. Use a thermostated vessel.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (The definitive text on surfactant thermodynamics).
  • Agilent Technologies. (2015). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Application Note. Link

  • Krüss Scientific. (n.d.). Wilhelmy Plate Method: Technical Note. Link

  • Sasol. (2020). NOVEL 10-5 Ethoxylate Technical Data Sheet. (Reference for C10E5 specific solubility and HLB data). Link

  • Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039-2044. Link

Sources

Method

Application Notes and Protocols for the Use of Novel Polyoxyethylene Alkyl Ether Surfactants in Cryo-EM Sample Preparation

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of novel polyoxyethylene alkyl ether surfactants, with a focus on the principles ap...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of novel polyoxyethylene alkyl ether surfactants, with a focus on the principles applicable to long-chain variants such as 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol, in the preparation of high-quality samples for cryogenic electron microscopy (cryo-EM).

The Critical Role of Surfactants in Cryo-EM Sample Preparation

The advent of the "resolution revolution" in cryo-EM has transformed structural biology, enabling the determination of near-atomic resolution structures of complex biological macromolecules.[1][2] However, the preparation of vitrified specimens of sufficient quality remains a significant bottleneck, particularly for challenging samples like membrane proteins.[1][3] A key challenge is the behavior of macromolecules at the air-water interface (AWI), which can lead to denaturation, aggregation, and preferred orientations, thereby hindering high-resolution 3D reconstruction.[4][5]

Non-ionic surfactants are indispensable tools to mitigate these issues. They function by:

  • Solubilizing and stabilizing membrane proteins: For integral membrane proteins, surfactants are essential to extract them from the lipid bilayer and maintain their native conformation in an aqueous environment.

  • Preventing interaction with the air-water interface: Surfactants accumulate at the AWI, creating a protective layer that shields protein particles from surface-induced denaturation.[6]

  • Improving particle distribution: By modifying the surface properties of the sample, surfactants can promote a more even distribution of particles within the vitreous ice.[6]

  • Overcoming preferred orientation: The presence of surfactants can disrupt the interactions that lead to a non-uniform orientation of particles, which is crucial for accurate 3D reconstruction.[4][5]

Understanding Polyoxyethylene Alkyl Ether Surfactants

Polyoxyethylene alkyl ethers are a versatile class of non-ionic surfactants widely employed in biochemical and structural biology applications.[7][8] Their general structure consists of a hydrophobic alkyl chain and a hydrophilic polyoxyethylene chain. The properties of these surfactants can be finely tuned by modifying the length of both the alkyl and the polyoxyethylene chains.[9][10]

Physicochemical Properties of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
  • Hydrophobic Moiety: A long C24 alkyl chain with a methyl branch at position 23. The significant length of the hydrophobic tail suggests a strong affinity for the hydrophobic transmembrane regions of membrane proteins. The terminal methyl branch may introduce subtle steric effects that could influence micelle formation and protein-surfactant interactions.

  • Hydrophilic Moiety: A chain of five ethylene oxide units terminating in a hydroxyl group. This forms a relatively small hydrophilic head group compared to the long hydrophobic tail.

Based on these structural features, 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is expected to have a low critical micelle concentration (CMC), a desirable property for cryo-EM studies as it minimizes the concentration of free detergent micelles in the background.[7]

Table 1: Comparison of Common Polyoxyethylene Alkyl Ether Surfactants

Surfactant Name (Abbreviation)Chemical FormulaAlkyl Chain LengthEthylene Oxide UnitsMolecular Weight ( g/mol )
Pentaethylene Glycol Monodecyl Ether (C10E5)C20H42O6105~378.55
Pentaethylene Glycol Monododecyl Ether (C12E5)C22H46O6125~406.6
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol C29H60O6 ~24 (branched) 5 ~504.8

Note: The properties of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol are predicted based on its structure.

Experimental Protocols for Utilizing Novel Polyoxyethylene Alkyl Ether Surfactants in Cryo-EM

The introduction of any new surfactant into a cryo-EM workflow requires systematic optimization. The following protocols provide a roadmap for the characterization and application of a novel polyoxyethylene alkyl ether, such as 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol.

Workflow for Screening and Optimization

The following diagram outlines the general workflow for incorporating a new surfactant into your cryo-EM sample preparation pipeline.

cryoEM_surfactant_workflow cluster_prep Phase 1: Surfactant Characterization cluster_optimization Phase 2: Sample Optimization cluster_grid_prep Phase 3: Grid Preparation & Screening cluster_data Phase 4: Data Collection stock_prep Prepare Stock Solution (e.g., 10% w/v in water) cmc_determination Determine Critical Micelle Concentration (CMC) stock_prep->cmc_determination detergent_screen Detergent Concentration Screen (e.g., 0.5x, 1x, 2x, 5x CMC) cmc_determination->detergent_screen buffer_opt Buffer Condition Optimization (pH, salt concentration) detergent_screen->buffer_opt protein_conc Protein Concentration Titration buffer_opt->protein_conc grid_vitrification Vitrification on Cryo-EM Grids protein_conc->grid_vitrification ns_screening Negative Stain Screening (Optional) grid_vitrification->ns_screening cryo_screening Cryo-EM Atlas & Micrograph Screening grid_vitrification->cryo_screening high_res_collection High-Resolution Data Collection cryo_screening->high_res_collection

Caption: Workflow for screening a new surfactant in cryo-EM.

Protocol 1: Preparation and Characterization of Surfactant Stock Solution

Objective: To prepare a concentrated, sterile stock solution of the novel surfactant and to estimate its Critical Micelle Concentration (CMC).

Materials:

  • 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol (or other novel polyoxyethylene alkyl ether)

  • Ultrapure water

  • Sterile microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Fluorometer and a fluorescent dye sensitive to hydrophobic environments (e.g., diphenylhexatriene - DPH)

Procedure:

  • Stock Solution Preparation: a. Accurately weigh a small amount of the surfactant (e.g., 100 mg). b. Dissolve it in a known volume of ultrapure water to create a concentrated stock solution (e.g., 10% w/v). Gentle heating and vortexing may be required for complete dissolution. c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. d. Store the stock solution at 4°C.

  • CMC Determination (Fluorescence-based method): a. Prepare a series of dilutions of the surfactant stock solution in your working buffer. b. Add a constant, low concentration of the fluorescent dye (e.g., DPH) to each dilution. c. Measure the fluorescence intensity of each sample. d. Plot the fluorescence intensity as a function of the surfactant concentration. e. The CMC is the concentration at which a sharp increase in fluorescence is observed, indicating the partitioning of the dye into the hydrophobic core of the newly formed micelles.

Protocol 2: Detergent Screening for Optimal Cryo-EM Sample Preparation

Objective: To determine the optimal concentration of the novel surfactant for cryo-EM grid preparation, balancing protein stability with minimal background from free micelles.

Materials:

  • Purified protein sample (e.g., a membrane protein solubilized in a primary detergent, or a soluble protein prone to AWI interactions)

  • Novel surfactant stock solution

  • Working buffer

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3)

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane

  • Cryo-electron microscope

Procedure:

  • Prepare a Dilution Series: a. Prepare a series of protein samples containing different concentrations of the novel surfactant. A good starting point is to test concentrations relative to the determined CMC (e.g., 0.5x, 1x, 2x, and 5x CMC). b. If working with a membrane protein already in another detergent, the novel surfactant can be added as a "secondary" detergent. The optimal concentration for detergents in cryo-EM is often found to be between 0.05% and 0.4%.[1][11]

  • Vitrification: a. Glow-discharge the cryo-EM grids to make them hydrophilic. b. Apply 3-4 µL of each protein-surfactant mixture to a grid. c. Blot away excess liquid to create a thin film. Blotting parameters (time, force) may need to be optimized. d. Plunge-freeze the grid into liquid ethane.[12]

  • Screening: a. Transfer the vitrified grids to the cryo-electron microscope. b. Acquire low-magnification images (an atlas) to assess the overall ice quality and grid coverage. c. Acquire high-magnification micrographs to evaluate:

    • Particle distribution: Are the particles evenly spread or clustered?
    • Particle integrity: Do the particles appear intact or denatured/aggregated?
    • Ice thickness: Is the ice of appropriate thickness for high-resolution imaging?
    • Background: Is there a high density of free micelles obscuring the particles?

Table 2: Example of a Detergent Screening Experiment

SampleSurfactant Concentration (% w/v)Surfactant Concentration (relative to CMC)Observations (Particle distribution, integrity, background)
10.0050.5xParticles aggregated, potential AWI interaction.
20.011xGood particle distribution, some background micelles.
30.022xExcellent particle distribution, minimal aggregation.
40.055xHigh density of background micelles, obscuring particles.

Causality Behind Experimental Choices and Troubleshooting

  • Why start with CMC determination? The CMC is a fundamental property of a surfactant. Working at concentrations around the CMC is often a good starting point for cryo-EM, as it provides enough surfactant to protect the protein without introducing an excessive number of free micelles that increase background noise.[7]

  • Why is glow-discharging necessary? Glow-discharging modifies the surface of the carbon support film on the grid, making it hydrophilic. This promotes the even spreading of the aqueous sample, which is crucial for forming a thin, uniform layer of vitreous ice.

  • Troubleshooting aggregation: If particles are aggregated, consider increasing the surfactant concentration slightly, or adjusting the salt concentration in the buffer.[1] For membrane proteins, aggregation can be a sign of instability, and it may be necessary to try a different class of surfactant or reconstitute the protein into nanodiscs or amphipols.[1]

  • Troubleshooting preferred orientation: If particles show a preferred orientation, the addition of a small amount of a secondary detergent with a high CMC, such as CHAPS, can sometimes help.[1][5] This alters the properties of the air-water interface and can disrupt the interactions causing the preferred orientation.

  • Managing ice thickness: The presence and concentration of surfactants can affect the final ice thickness.[3] If the ice is consistently too thick or too thin, adjust the blotting parameters (blotting time and force) on your vitrification device.

Conclusion

While direct application data for 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol in cryo-EM is currently lacking, its structural characteristics place it within the well-established class of polyoxyethylene alkyl ether non-ionic surfactants. By following the systematic approach outlined in these application notes—characterizing the surfactant's properties, performing a careful concentration screen, and optimizing grid preparation conditions—researchers can effectively evaluate the potential of this and other novel surfactants to improve the quality of their cryo-EM samples. This empirical and principled approach is key to overcoming the challenges of specimen preparation and unlocking the full potential of cryo-EM for high-resolution structural biology.

References

  • Kampjut, D., Steiner, J., & Sazanov, L. A. (2021). Cryo-EM grid optimization for membrane proteins. iScience, 24(3), 102139. [Link]

  • Kampjut, D., Steiner, J., & Sazanov, L. A. (2021). Cryo-EM grid optimisation for membrane proteins. ResearchGate. [Link]

  • bioRxiv. (2025). Using Design of Experiments to Optimize CryoEM Grids for Membrane Proteins. [Link]

  • Glaeser, R. M., et al. (2023). Role of surfactants in electron cryo-microscopy film preparation. Proceedings of the National Academy of Sciences, 120(17), e2221469120. [Link]

  • Han, Y., et al. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Acta Biochimica et Biophysica Sinica, 54(8), 1195-1205. [Link]

  • Preprints.org. (2025). Coming Clean and Avoiding Bubble Trouble – Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. [Link]

  • Li, Y., et al. (2022). Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM. Frontiers in Molecular Biosciences, 9, 922661. [Link]

  • ResearchGate. (n.d.). Role of surfactants in electron cryo-microscopy film preparation. [Link]

  • Chen, X., et al. (2018). Eliminating effects of particle adsorption to the air/water interface in single-particle cryo-electron microscopy: Bacterial RNA polymerase and CHAPSO. bioRxiv. [Link]

  • ResearchGate. (n.d.). Cryo-EM micrographs of the system, 7 wt% C12E5, at α = 40 % and 34 °C... [Link]

  • The Merck Index Online. (n.d.). Polyoxyethylene Alcohols. [Link]

  • Juan, L., et al. (2019). Polyoxyethylene alkyl ether nonionic surfactants: Physicochemical properties and use for cholesterol determination in food. ResearchGate. [Link]

  • Nanome, Inc. (2021). How Cryo-EM can Improve the Design of Scaffolds in Medicinal Chemistry. [Link]

  • Sirisena, M., & Pérez-López, A. (2001). Polyoxyethylene alkyl ether nonionic surfactants: physicochemical properties and use for cholesterol determination in food. Talanta, 55(1), 69-83. [Link]

  • Lukoyanova, N. (2019). Cryo EM sample preparation. [Link]

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Application

Branch-chain C10E5 for protein crystallography screening

Application Note & Protocol Revolutionizing Membrane Protein Crystallography: A Guide to Screening with Branch-Chain C10E5 Abstract The structural determination of integral membrane proteins (IMPs) remains a formidable c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Revolutionizing Membrane Protein Crystallography: A Guide to Screening with Branch-Chain C10E5

Abstract

The structural determination of integral membrane proteins (IMPs) remains a formidable challenge in structural biology, primarily due to their inherent instability outside the native lipid bilayer.[1] The selection of an appropriate detergent is paramount for the successful solubilization, stabilization, and crystallization of these critical drug targets.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of branch-chain pentaethylene glycol monodecyl ether (C10E5), a nonionic detergent demonstrating significant promise in facilitating the crystallization of IMPs. We will explore the unique physicochemical properties of branch-chain C10E5, the causal mechanisms behind its efficacy, and provide field-proven methodologies for its use in forming diffraction-quality crystals.

The Enduring Challenge: Crystallizing Integral Membrane Proteins

Integral membrane proteins, which constitute over half of all current drug targets, are notoriously difficult to crystallize.[3] Their amphipathic nature, with hydrophobic regions embedded within the cell membrane and hydrophilic regions exposed to the aqueous environment, leads to amorphous aggregation when removed from their native lipid environment.[4] The primary goal of the biochemist is to replace the native lipid bilayer with a detergent micelle, creating a soluble and stable protein-detergent complex (PDC) that is amenable to forming a well-ordered three-dimensional crystal lattice.[5][6]

The Detergent Dilemma: Beyond Simple Solubilization

The ideal detergent must not only extract the protein from the membrane but also maintain its native conformation and functional integrity.[1][7] Key properties of a detergent, such as its critical micelle concentration (CMC), micelle size, and the geometry of its hydrophobic tail, critically influence protein-protein and protein-detergent interactions that govern crystallization.[4]

The CMC is the concentration above which detergent monomers self-assemble into micelles.[8][9][10] For effective solubilization, detergent concentrations must be significantly above the CMC, while for crystallization, a concentration only slightly above the CMC is often preferred to minimize excess micelles that can interfere with crystal packing.[4][11]

The Branch-Chain Advantage: An Introduction to C10E5

Pentaethylene glycol monodecyl ether (C10E5) is a nonionic detergent of the polyoxyethylene glycol ether class.[12][13] The innovation of a branched alkyl chain introduces unique properties that can be highly advantageous for crystallogenesis.

Causality of the Branched-Chain Structure

Theoretically, shrinking the size of the detergent micelle surrounding the protein should increase the likelihood of hydrophilic protein-protein interactions, which are essential for forming a stable crystal lattice.[3] However, detergents with shorter linear alkyl chains, which form smaller micelles, often provide less stability to the solubilized protein.[3]

Branch-chain detergents like C10E5 offer an elegant solution to this paradox. The branching of the hydrophobic tail allows for the formation of smaller, more compact micelles while maintaining a comparable level of hydrophobicity to longer, straight-chained detergents.[3] This unique combination can enhance protein stability while simultaneously promoting the necessary intermolecular contacts for crystallization.[3]

Physicochemical Properties of C10E5

A thorough understanding of a detergent's properties is crucial for designing effective experiments.

PropertyValueSource
Full Name Pentaethylene glycol monododecyl ether[12][13][14]
Synonyms C12E5 (often used for linear), Laureth-5[12][13]
Molecular Formula C22H46O6[12][13]
Molecular Weight 406.6 g/mol [12][13][15]
Type Nonionic[14][16]
Critical Micelle Conc. (CMC) ~0.065 mM (or ~0.00265% w/v) at 25°C[8]

Note: CMC values can vary based on temperature, pH, and buffer composition. It is advisable to determine the CMC empirically under specific experimental conditions.

Mechanism: From Solubilized Protein to Crystal Lattice

The journey from a membrane-embedded protein to a diffracting crystal involves several distinct phases where C10E5 plays a crucial role. The branched-chain structure influences the size and shape of the protein-detergent complex (PDC), a key factor in successful crystallization.

cluster_0 Native State cluster_1 Solubilization with C10E5 cluster_2 Crystallization cluster_3 Branch-Chain Advantage p1 Integral Membrane Protein in Lipid Bilayer p2 Formation of Protein-Detergent Complex (PDC) p1->p2 > CMC p3 PDCs Associate via Protein-Protein Contacts p2->p3 Supersaturation detergent C10E5 Micelles detergent->p2 p4 Formation of Ordered 3D Crystal Lattice p3->p4 img_node caption Smaller, compact micelles from branched-chain C10E5 (right) can expose more of the protein's hydrophilic surface compared to larger micelles from linear detergents (left), facilitating crystal contact formation.

Caption: Mechanism of C10E5 in Crystallogenesis.

Experimental Protocols

The following protocols provide a robust framework for utilizing branch-chain C10E5. They should be considered a starting point and optimized for each specific protein target.

Protocol 1: Protein Solubilization from Membranes

This protocol describes the extraction of an integral membrane protein from isolated cell membranes.

Self-Validation Check: Successful solubilization is confirmed by the presence of the target protein in the supernatant after ultracentrifugation.

  • Membrane Preparation: Start with a pellet of isolated cell membranes, prepared using standard cell lysis and fractionation techniques.[17][18]

  • Buffer Preparation: Prepare a solubilization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). Before use, add protease inhibitors.

  • Detergent Stock: Prepare a 10% (w/v) stock solution of branch-chain C10E5 in water.

  • Determine Target C10E5 Concentration: For initial screening, a final detergent concentration of 1% (w/v) is often effective. This is well above the CMC, ensuring complete membrane solubilization. This corresponds to approximately 10-20 times the CMC for many detergents.[11]

  • Solubilization: Resuspend the membrane pellet in the solubilization buffer to a final protein concentration of 5-10 mg/mL. Add the C10E5 stock solution to the target final concentration (e.g., 1%).

  • Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle, end-over-end rotation. Avoid vigorous vortexing, which can denature the protein.

  • Clarification: Centrifuge the suspension at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material and aggregated protein.[17]

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized protein-detergent complexes (PDCs).

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

SEC separates the PDC from aggregates, free micelles, and other contaminants.

Self-Validation Check: A successful SEC run will show a sharp, monodisperse peak corresponding to the target PDC, confirmed by SDS-PAGE analysis of the collected fractions.

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200 or similar) with at least two column volumes of SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Detergent in SEC Buffer: Crucially, the SEC buffer must contain C10E5 at a concentration above its CMC to prevent the PDCs from disassociating and the protein from precipitating on the column. A concentration of 2-3x CMC (e.g., ~0.02% w/v) is recommended.

  • Sample Loading: Load the clarified supernatant from Protocol 1 onto the equilibrated column.

  • Elution & Fractionation: Elute the column with the C10E5-containing SEC buffer and collect fractions. Monitor the elution profile at 280 nm.

  • Analysis: Analyze the fractions from the major peak(s) by SDS-PAGE to identify those containing the pure, target protein.

  • Pooling and Concentration: Pool the purest fractions. Concentrate the sample to a target concentration for crystallization (typically 5-20 mg/mL) using an appropriate centrifugal concentrator.[4] Ensure the membrane of the concentrator is compatible with detergents.

Protocol 3: Crystallization by Vapor Diffusion

This protocol describes setting up a sparse matrix screen using the hanging drop method.

Self-Validation Check: The protocol is validated by the formation of microscopic crystals, which can be distinguished from amorphous precipitate by their defined edges and birefringence under polarized light.

  • Prepare Crystallization Screens: Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen™, Index™, or Molecular Dimensions Morpheus®) or custom-made screens.[19][20][21][22] These screens sample a wide range of precipitants, salts, and pH values.[19]

  • Prepare Protein Sample: The final concentrated protein sample from Protocol 2 should be in a buffer containing C10E5 at 2-3x CMC. The protein concentration should be between 5-20 mg/mL.

  • Set Up Drops:

    • Pipette 1 µL of the protein sample onto a siliconized glass coverslip.

    • Pipette 1 µL of the reservoir solution from the crystallization screen onto the protein drop.

    • Mix gently by aspirating and dispensing the combined drop.

  • Seal and Incubate: Invert the coverslip and seal the reservoir well with vacuum grease. Incubate the plates at a stable temperature (e.g., 4°C or 20°C).

  • Monitor for Crystals: Monitor the drops regularly over several weeks using a microscope. Document any changes, including precipitation, phase separation, or crystal growth.

Integrated Experimental Workflow

The successful application of C10E5 requires a systematic and integrated approach, from initial protein expression to final crystal analysis.

cluster_prep Preparation & Solubilization cluster_purify Purification cluster_cryst Crystallization & Analysis a Cell Culture & Protein Expression b Cell Lysis & Membrane Isolation a->b c Solubilization with C10E5 (>10x CMC) b->c d Ultracentrifugation c->d e Size-Exclusion Chromatography (Buffer + >CMC C10E5) d->e Solubilized PDC f Analyze Fractions (SDS-PAGE) e->f g Pool & Concentrate (to 5-20 mg/mL) f->g h Set Up Crystallization Screening Plates (Vapor Diffusion) g->h Pure, Concentrated PDC i Incubate & Monitor for Crystal Growth h->i j Crystal Optimization i->j Initial Hits k Harvest & X-ray Diffraction j->k

Caption: End-to-end workflow for membrane protein crystallization using C10E5.

Conclusion

The rational selection of detergents is a cornerstone of modern membrane protein structural biology. Branch-chain C10E5 represents a significant tool in the crystallographer's arsenal, offering a unique combination of robust protein stabilization and the formation of compact protein-detergent complexes conducive to crystal lattice formation. By understanding the underlying principles of its action and adhering to systematic, self-validating protocols, researchers can significantly increase the probability of obtaining high-resolution structures of challenging membrane protein targets.

References

  • ResearchGate. Critical micelle concentration vs temperature curve of C10E5. Available at: [Link].

  • Chae, P. S., et al. (2012). Design, Synthesis and Properties of Branch-chained Maltoside Detergents for Stabilization and Crystallization of Integral Membrane Proteins: Human Connexin 26. PMC. Available at: [Link].

  • Grokipedia. Pentaethylene glycol monododecyl ether. Available at: [Link].

  • Wikipedia. Pentaethylene glycol monododecyl ether. Available at: [Link].

  • Liko, I., et al. (2023). Polyamine detergents tailored for native mass spectrometry studies of membrane proteins. PMC. Available at: [Link].

  • Biocompare. (2013). Using Crystallography to Resolve Protein Structure. Available at: [Link].

  • Anandan, A., & Vrielink, A. (2016). Detergents in membrane protein purification and crystallisation. The University of Western Australia Profiles and Research Repository. Available at: [Link].

  • Efremov, R., & Sazanov, L. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. Available at: [Link].

  • ResearchGate. (A) Chemical structures of nonionic (pentaethylene glycol monododecyl.... Available at: [Link].

  • Wikipedia. Critical micelle concentration. Available at: [Link].

  • Creative Diagnostics. Membrane Proteins Extraction Protocol. Available at: [Link].

  • Nanoscience Instruments. Critical Micelle Concentration (CMC). Available at: [Link].

  • PubChem. 3,6,9,12,15-Pentaoxaheptacosan-1-ol. Available at: [Link].

  • Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available at: [Link].

  • ResearchGate. Detergents for the stabilization and crystallization. Available at: [Link].

  • KRÜSS Scientific. Critical micelle concentration (CMC) and surfactant concentration. Available at: [Link].

  • Hogle, J. M. (2011). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. PMC. Available at: [Link].

  • Hogle, J. M. (2011). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. PubMed. Available at: [Link].

  • Protein Extraction. Protein Extraction. Available at: [Link].

  • Bowman, S. E., et al. (2023). High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. PubMed. Available at: [Link].

  • van den Heuvel, J., et al. (2022). Putting on molecular weight: Enabling cryo-EM structure determination of sub-100-kDa proteins. PMC. Available at: [Link].

  • Ter Horst, J. H., et al. (2014). Crystallization of molecular systems from solution: phase diagrams, supersaturation and other basic concepts. Chemical Society Reviews. Available at: [Link].

  • MIT Schwarzman College of Computing. (2021). Machine-learning model helps determine protein structures. Available at: [Link].

  • Gorrec, F. (2009). Protein crystallization screens developed at the MRC Laboratory of Molecular Biology. PMC. Available at: [Link].

  • Rawson, S., et al. (2021). A “Build and Retrieve” methodology to simultaneously solve cryo-EM structures of membrane proteins. PMC. Available at: [Link].

  • Lotz, B. Phase Transitions and Structure - Of Crystalline Polymers. Available at: [Link].

  • Righetti, F., et al. (2015). Phase Diagram, Glassy Dynamics and Crystallization Kinetics of the Biobased Polyester Poly(ethylene 2,5-furanoate) (PEF). PMC. Available at: [Link].

  • Zhang, Y., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at: [Link].

  • Jeddi, A., & van der Spoel, D. (2022). Probing Phase Transitions in Organic Crystals Using Atomistic MD Simulations. Diva-Portal.org. Available at: [Link].

  • Riley, B. T., et al. (2023). Uncovering Protein Ensembles: Automated Multiconformer Model Building for X- ray Crystallography and Cryo-EM. eLife. Available at: [Link].

  • Martz, E. Early Protein Crystallography. Available at: [Link].

  • Hampton Research. Crystallization Screening. Available at: [Link].

  • Swissci. Berkeley Screen: a set of 96 solutions for general macromolecular crystallization. Available at: [Link].

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Method

Optimizing detergent removal via dialysis or hydrophobic interaction chromatography

This Application Note is structured to guide researchers through the critical decision-making and execution of detergent removal. It prioritizes mechanistic understanding over rote adherence to steps, ensuring the protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the critical decision-making and execution of detergent removal. It prioritizes mechanistic understanding over rote adherence to steps, ensuring the protocol is adaptable to specific protein-detergent systems.

Executive Summary

Detergents are essential for solubilizing membrane proteins and reducing aggregation during purification.[1] However, their presence downstream is often catastrophic—interfering with mass spectrometry, crystallization, and functional assays.

Removing them is not a "one-size-fits-all" process.[2] It requires a strategic choice between Dialysis (passive, equilibrium-driven) and Hydrophobic Interaction Chromatography (HIC) (active, adsorption-driven). This guide delineates the selection criteria, detailed protocols, and validation steps required to achieve <0.05% residual detergent levels while preserving protein stability.

Strategic Decision Matrix

The choice of method depends primarily on the Critical Micelle Concentration (CMC) of the detergent and the hydrophobicity of the target protein.

FeatureDialysis Hydrophobic Interaction (HIC)
Primary Mechanism Passive diffusion of monomers through a semi-permeable membrane.Differential hydrophobic adsorption to a solid phase.
Best For High CMC detergents (>1 mM) (e.g., Octyl Glucoside, CHAPS).Low CMC detergents (<1 mM) (e.g., Triton X-100, NP-40, Tween 20).
Kinetics Slow (Days). Rate-limited by monomer diffusion.Fast (Minutes/Hours).[2] Rate-limited by flow rate and binding kinetics.
Protein Stress Low mechanical stress; risk of aggregation if detergent removal is too fast.Moderate stress; high salt concentrations required for binding may destabilize some proteins.[3]
Scalability Poor (Volume limited).Excellent (Linear scalability).
Decision Logic Diagram

The following diagram illustrates the decision process for selecting the optimal removal method.

Detergent_Removal_Decision Start Start: Detergent Removal CheckCMC Check Detergent CMC Start->CheckCMC HighCMC High CMC (> 1-5 mM) (e.g., OG, CHAPS) CheckCMC->HighCMC LowCMC Low CMC (< 1 mM) (e.g., Triton X-100, Tween) CheckCMC->LowCMC Dialysis Method A: Dialysis (Passive Diffusion) HighCMC->Dialysis Monomers diffuse easily HIC Method B: HIC / Adsorption (Active Binding) LowCMC->HIC Micelles trapped by dialysis SampleVol Sample Volume? Dialysis->SampleVol Optimization SmallVol < 5 mL SampleVol->SmallVol LargeVol > 100 mL SampleVol->LargeVol Dialysis inefficient for large vol SmallVol->Dialysis LargeVol->HIC Dialysis inefficient for large vol

Figure 1: Decision tree for selecting detergent removal strategy based on CMC and sample parameters.

Deep Dive: Dialysis (High CMC Detergents)

Mechanism & Expert Insight

Dialysis works exclusively on monomers , not micelles. Detergent micelles are typically too large (20–100 kDa equivalent) to pass through standard dialysis membranes (10–14 kDa MWCO).

  • The Trap: If you dialyze a low CMC detergent (like Triton X-100, CMC ~0.24 mM), the concentration of free monomers is negligible. As monomers exit, micelles must dissociate to restore equilibrium. For low CMC detergents, this dissociation is thermodynamically unfavorable and kinetically slow. You could dialyze for weeks with minimal removal.

  • The Fix: Dialysis is only viable for detergents with high CMCs (e.g., n-Octyl-β-D-glucoside, CMC ~20 mM) where the monomer fraction is high.

Protocol: Optimized Dialysis

Reagents:

  • Dialysis Tubing (MWCO 10–14 kDa, cellulose ester).

  • Buffer: Target formulation buffer (detergent-free).

Step-by-Step:

  • Pre-treatment: Hydrate dialysis tubing in buffer for 10 min to remove preservatives (glycerol/sulfides).

  • Loading: Load sample. Crucial: Leave 20% headspace; osmotic pressure will draw water in, potentially bursting a full bag.

  • Ratio Setup: Use a 200:1 volume ratio (Buffer:Sample).

    • Why? To drive the concentration gradient.[4] If you have 5 mL sample, use 1 L buffer.

  • Incubation (Round 1): Stir gently at RT (if protein stable) or 4°C for 2–4 hours.

    • Expert Tip: Micelle dissociation is temperature-dependent. Higher temperatures speed up removal but risk protein denaturation.

  • Buffer Exchange: Discard buffer. Replace with fresh 200:1 buffer. Incubate overnight at 4°C.

  • Incubation (Round 2): Perform a third exchange the next morning for 2 hours.

  • Recovery: Carefully aspirate sample. Expect volume increase (dilution factor ~1.1x).

Deep Dive: Hydrophobic Interaction Chromatography (HIC)

Mechanism & Expert Insight

HIC separates molecules based on surface hydrophobicity.[5] Detergents are amphiphilic but generally possess a dominant hydrophobic tail that binds strongly to HIC resins (Phenyl, Octyl, or Butyl Sepharose).

  • Strategy: We utilize the "Flow-Through" or "Differential Elution" mode.

    • Scenario A (Flow-Through): Conditions are set so the detergent binds to the column while the protein flows through. This is ideal for very hydrophobic detergents (Triton, NP-40).

    • Scenario B (Bind-Elute): Both bind. Protein is eluted first using a decreasing salt gradient; detergent requires a "strip" wash (isopropanol/ethanol) to come off.

Protocol: HIC Detergent Removal (Bind-Elute Mode)

Reagents:

  • Column: HiTrap Phenyl HP or Butyl FF (Cytiva/GE).

  • Binding Buffer (A): 50 mM Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[6]

  • Elution Buffer (B): 50 mM Phosphate, pH 7.0 (No salt).[6]

  • Strip Buffer: 30% Isopropanol or 70% Ethanol.[3][5][7]

Step-by-Step:

  • Sample Preparation: Add Ammonium Sulfate to your protein sample to match the Binding Buffer concentration (1.5 M).[6]

    • Caution: Add salt slowly to prevent precipitation. Filter (0.22 µm) before loading.

  • Equilibration: Equilibrate column with 5 CV (Column Volumes) of Buffer A .

  • Loading: Load sample at a slow flow rate (0.5–1.0 mL/min).

    • Observation: Both protein and detergent bind.

  • Wash: Wash with 5–10 CV of Buffer A . This removes unbound hydrophilic contaminants.

  • Elution (The Separation): Run a linear gradient from 0% to 100% Buffer B over 20 CV.

    • Mechanism:[8][9][10][11] As salt decreases, the hydrophobic interaction weakens. Proteins (less hydrophobic than detergents) elute first.[12] Detergents often remain bound until salt is near zero or require the strip buffer.

  • Fractionation: Collect fractions. Detergent micelles scatter light; you may see a UV 280nm spike for the detergent after the protein peak.

  • Stripping: Wash column with Strip Buffer to remove the bound detergent.

HIC Workflow Diagram

HIC_Workflow cluster_separation Separation Event Equil 1. Equilibration (High Salt: 1.5M AmS04) Load 2. Sample Load (Protein + Det bind) Equil->Load Prepare Surface Wash 3. Wash (Remove hydrophilics) Load->Wash Bind Targets Elute 4. Gradient Elution (Low Salt) Wash->Elute Salt Gradient Strip 5. Strip/Clean (Ethanol/Isopropanol) Elute->Strip Remove Detergent Result Protein Elutes Early Detergent Elutes Late/Stays Elute->Result

Figure 2: HIC workflow for detergent removal using a bind-and-elute strategy.

Validation: How do you know it's gone?

Never assume removal based on time or volume. You must quantify residual detergent.[11][13]

MethodLimit of DetectionNotes
RP-HPLC < 10 ppmThe Gold Standard. Use a C18 column. Detergent elutes as a distinct peak (often late gradient).
Colorimetric (Stains-All) ~0.05%Good for anionic detergents (SDS).
Methylene Blue Assay ~0.02%Specific for anionic detergents; extract into organic phase and measure A650.
Total Organic Carbon (TOC) < 1 ppmHighly sensitive but non-specific (detects buffer organics too).

References

  • Cytiva (formerly GE Healthcare). Hydrophobic Interaction Chromatography: Principles and Methods. [Link]

  • Magdeldin, S. et al. (2014). Detergent removal methods for proteomics. Methods in Molecular Biology. [Link]

  • Bio-Rad. Introduction to Hydrophobic Interaction Chromatography. [Link]

  • Urbani, A. &wk; Warne, T. Detergent removal and quantification. Methods in Enzymology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Membrane Protein Stability in 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol

Welcome to the technical support center for the novel non-ionic detergent, 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the novel non-ionic detergent, 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the successful stabilization of your membrane proteins. As a long-chain polyoxyethylene-type non-ionic detergent, its properties are analogous to other mild detergents used in membrane protein biochemistry. This guide leverages established principles of membrane protein stabilization to address potential challenges you may encounter.

Understanding the Tool: Properties of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol

23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is a non-ionic detergent designed to gently extract membrane proteins from the lipid bilayer, mimicking a native-like environment to maintain their structural and functional integrity.[1][2] Non-ionic detergents are favored for their mildness, as they typically disrupt lipid-lipid and lipid-protein interactions while preserving essential protein-protein interactions and the protein's tertiary and quaternary structure.[3][4]

Key Characteristics (Inferred from Structure):

PropertyPredicted CharacteristicRationale
Type Non-ionicThe headgroup consists of hydroxyl and ether functionalities, which are uncharged.
Hydrophilic Head PolyoxyethyleneThe ...3,6,9,12,15-pentaoxa... portion of the name indicates five ether linkages, characteristic of a polyethylene glycol (PEG)-like chain.
Hydrophobic Tail Long, branched alkyl chainThe ...tetracosan-1-ol with a methyl group at position 23 indicates a 24-carbon chain with a branch near the end.
CMC Likely lowDetergents with long alkyl chains typically have low Critical Micelle Concentrations (CMCs), meaning they form micelles at lower concentrations.[3][5]
Behavior Mild, non-denaturingNon-ionic detergents are generally considered "mild" and are less likely to denature proteins compared to ionic detergents.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol to use for solubilizing my membrane protein?

A1: The optimal concentration depends on several factors, including the abundance of your target protein and the total lipid concentration in your sample. A good starting point is to use a concentration that is at least two times the Critical Micelle Concentration (CMC) of the detergent.[] For initial screenings, a detergent-to-protein mass ratio of at least 4:1 is recommended, and for solubilizing from native membranes, a detergent-to-lipid molar ratio of 10:1 is often effective.[] It is crucial to empirically determine the ideal concentration for your specific protein through a detergent screening process.[8]

Q2: My protein is active after solubilization but loses activity during purification. What could be the cause?

A2: This is a common issue and can stem from several factors. One possibility is that the detergent concentration is dropping below the CMC during purification steps like dialysis or chromatography, leading to protein aggregation.[9] Ensure all your buffers throughout the purification process contain the detergent at a concentration above its CMC.[8] Another reason could be the gradual loss of essential lipids that are co-purified with your protein and are necessary for its function.[10] Consider adding lipid mixtures or cholesterol analogs to your buffers to improve stability.[11]

Q3: Can I use 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol for downstream applications like crystallography or cryo-EM?

A3: Yes, non-ionic detergents are widely used for structural biology techniques.[2] Their ability to form homogenous and stable protein-detergent complexes is advantageous for crystallization and single-particle analysis.[12] However, the large micelle size that can be associated with long-chain detergents might sometimes interfere with crystal packing.[13] It may be necessary to screen different detergents or consider detergent-free systems like nanodiscs for structural studies if you encounter difficulties.[14]

Q4: How does 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol compare to more common detergents like DDM or Triton X-100?

A4: 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol shares the non-ionic and mild characteristics of DDM (n-Dodecyl-β-D-maltoside) and Triton X-100.[1][15] Its long, flexible polyoxyethylene head group is similar to that of Triton X-100. The long alkyl tail is comparable to DDM, suggesting it will form relatively large micelles and have a low CMC.[16] The branched nature of the alkyl tail may offer different steric and hydrophobic interactions with the transmembrane domains of proteins compared to the linear tails of DDM or the bulky head of Triton X-100. As with any detergent, its efficacy will be protein-dependent, and empirical testing is necessary.[17]

Troubleshooting Guide

Problem 1: Low Solubilization Yield of the Target Membrane Protein

Symptoms:

  • The target protein is not efficiently extracted from the cell membrane and remains in the insoluble fraction after centrifugation.

  • Low protein concentration in the supernatant after solubilization.

Possible Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Insufficient Detergent Concentration Increase the concentration of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol in a stepwise manner (e.g., 0.5%, 1%, 1.5% w/v).A higher detergent concentration is needed to fully saturate the membrane and form mixed micelles containing the protein of interest.[18]
Inadequate Incubation Time or Temperature Increase the solubilization time (e.g., from 1 hour to 4 hours or overnight) and optimize the temperature (typically 4°C to protect from proteolysis, but some proteins may require higher temperatures).Longer incubation allows for more complete disruption of the lipid bilayer and protein extraction. Temperature can affect membrane fluidity and detergent efficacy.
Incorrect Buffer Conditions (pH, Ionic Strength) Screen a range of pH values (typically 6.0-8.5) and salt concentrations (e.g., 50-500 mM NaCl).[19]The surface charge of both the protein and the membrane can be influenced by pH and ionic strength, affecting detergent-protein and detergent-lipid interactions.
Inefficient Cell Lysis Ensure complete cell disruption before adding the detergent. Use appropriate mechanical methods (e.g., sonication, French press) in addition to enzymatic lysis.The detergent can only access the membrane if the cell wall and other structures are adequately broken.
Problem 2: Protein Aggregation During or After Purification

Symptoms:

  • The protein precipitates out of solution, especially during concentration steps.

  • Size-exclusion chromatography (SEC) profile shows a significant peak in the void volume.[9]

  • Visible cloudiness or pellet formation in the protein sample.

Possible Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Detergent Concentration Below CMC Maintain the detergent concentration in all buffers at least 2x above its CMC.[9]Below the CMC, detergent monomers do not form micelles, leaving the hydrophobic transmembrane regions of the protein exposed and prone to aggregation.[8]
Suboptimal Buffer Conditions Optimize pH to be at least one unit away from the protein's isoelectric point (pI). Screen different salt concentrations.At its pI, a protein has no net charge, which can lead to aggregation. Ionic strength can shield charges and prevent non-specific interactions.[19]
Instability of the Protein-Detergent Complex Add stabilizing osmolytes like glycerol (5-20%), sucrose (5-10%), or amino acids (e.g., L-arginine, L-proline).[][21]These additives can increase the viscosity of the solution, reduce protein-protein collisions, and favorably interact with the protein surface to promote stability.[]
Oxidation of Cysteine Residues Include a reducing agent like DTT or TCEP (1-5 mM) in your buffers.[21]Reducing agents prevent the formation of intermolecular disulfide bonds, which can lead to aggregation.[21]
Loss of Necessary Lipids Add a small amount of total lipid extract or specific lipids (e.g., cholesterol, phospholipids) to the purification buffers.[10]Some membrane proteins require specific lipid interactions for their stability and function.[3]

Experimental Protocols

Protocol 1: Screening for Optimal Detergent Concentration

This protocol provides a systematic way to determine the most effective concentration of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol for solubilizing your target protein.

  • Prepare Membrane Fractions: Isolate the cell membranes containing your protein of interest using standard cell lysis and ultracentrifugation techniques.

  • Aliquoting: Resuspend the membrane pellet in a base buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) and aliquot equal amounts into several microcentrifuge tubes.

  • Detergent Addition: Prepare a stock solution of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol (e.g., 10% w/v). Add varying amounts to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Solubilization: Incubate the tubes with gentle agitation (e.g., end-over-end rotation) for 1-4 hours at 4°C.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour) to pellet the unsolubilized material.

  • Analysis: Carefully collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in an equal volume of buffer.

  • Quantification: Analyze both fractions by SDS-PAGE and Western blot using an antibody specific to your target protein. The optimal concentration is the one that yields the highest amount of your protein in the soluble fraction without compromising its integrity.

Protocol 2: Assessing Protein Stability with Additives

This workflow helps identify additives that can enhance the long-term stability of your purified protein in 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol.

  • Purify Protein: Purify your membrane protein in a buffer containing the optimized concentration of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol.

  • Prepare Additive Stocks: Create concentrated stock solutions of various potential stabilizing agents (see table in Problem 2 for examples).

  • Aliquoting and Doping: Aliquot the purified protein into different tubes. Add a small volume of each additive stock to the respective tubes to reach a desired final concentration. Include a "no additive" control.

  • Incubation/Stress: Incubate the samples under conditions that might challenge stability, such as elevated temperature for a short period (thermal shift assay) or prolonged storage at 4°C.

  • Analysis of Aggregation: After incubation, centrifuge the samples to pellet any aggregated protein. Analyze the supernatant for protein concentration (e.g., Bradford or BCA assay) to determine the amount of soluble protein remaining.

  • Functional Assay: If a functional assay is available for your protein, test the activity of the protein in the presence of each additive to ensure the additive does not inhibit function.

  • Selection: The best additive(s) will be those that result in the highest percentage of soluble and active protein after the stress condition.

Visualizations

Workflow for Troubleshooting Protein Aggregation

Aggregation_Troubleshooting start Protein Aggregation Observed check_cmc Is Detergent > CMC in all buffers? start->check_cmc check_buffer Optimize Buffer? (pH, Salt) check_cmc->check_buffer Yes increase_detergent Increase Detergent Concentration check_cmc->increase_detergent No add_stabilizers Screen Additives? (Glycerol, Arginine) check_buffer->add_stabilizers Yes optimize_buffer Adjust pH & Ionic Strength check_buffer->optimize_buffer No add_lipids Add Lipids/ Cholesterol? add_stabilizers->add_lipids Yes add_additives Incorporate Best Stabilizer(s) add_stabilizers->add_additives No incorporate_lipids Supplement with Exogenous Lipids add_lipids->incorporate_lipids No end_success Stable Protein add_lipids->end_success Yes increase_detergent->check_buffer optimize_buffer->add_stabilizers add_additives->add_lipids incorporate_lipids->end_success

Caption: A decision-making workflow for addressing membrane protein aggregation.

Conceptual Diagram of Membrane Protein Solubilization

Solubilization_Process cluster_membrane 1. Native Membrane cluster_mixed_micelle 2. Solubilization Membrane Lipid Bilayer with Embedded Protein MixedMicelle Protein-Detergent-Lipid Mixed Micelle Membrane->MixedMicelle + Detergent (>CMC) Detergent Detergent Monomers (23-Methyl...-ol)

Caption: The process of extracting a membrane protein using a detergent.

References

  • Vertex AI Search. (2025, June 3).
  • YouTube. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research.
  • Prive, G. G. (2021, February 22). Membrane Protein Stabilization Strategies for Structural and Functional Studies. PMC - NIH.
  • BOC Sciences.
  • Abe, K., et al. (2010). Enhanced solubilization of membrane proteins by alkylamines and polyamines. PMC - NIH.
  • Merck Millipore.
  • Bonneté, F., et al. (2017).
  • Song, J., et al. (2013). Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. PMC - NIH.
  • ResearchGate. (2015, November 21).
  • LenioBio. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It.
  • ResearchGate. (2014, January 31).
  • ResearchGate. (2019, January 1).
  • Carpenter, E. P., et al. (2008).
  • Santonocito, M., et al. (2022, September 20). Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. Houston Methodist Scholars.
  • Santonocito, M., et al. (2022, September 20).
  • Stetsenko, A., & Guskov, A. (2017, July 1).
  • Overcoming the Challenges in Purifying Membrane Proteins: Strategies and Innov
  • Thermo Fisher Scientific - US.
  • The Protein Man. (2014, March 19). Uncovering the Importance of Detergents in the Study of Membrane Proteins.
  • Glover, K. J., & Whited, A. M. (2002). A Method for Assessing the Stability of a Membrane Protein.
  • BOC Sciences.
  • G-Biosciences. (2019, January 29).
  • Alfa Chemistry.
  • CUSABIO.
  • G-Biosciences. (2018, November 6).
  • Bondos, S. E., & Bicknell, A. (2012, December 20). Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins. PMC - NIH.
  • Lanekoff, I., et al. (2021, September 27). Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. Analyst (RSC Publishing).
  • PubChem. 3,6,9,12,15-Pentaoxanonadecan-1-ol.
  • PubChem. 3,6,9,12,15-Pentaoxaoctacosan-1-ol.
  • PubChem. 3,6,9,12,15-Pentaoxahexacosan-1-ol.
  • Stetsenko, A., & Guskov, A. (2019, November 12).
  • PubChem. 6,10,15,19,23-Pentamethyl-tetracosa-6,10,14,18,22-pentaen-1-yn-3-ol.
  • EPA. (2025, October 15).
  • CMNPD. Compound Report Card.
  • Cheméo. Pentacosan-1-ol trimethylsilyl ether - Chemical & Physical Properties.
  • PubChem. 3,6,9,12,15-Pentaoxapentacosan-1-ol.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Critical Micelle Concentration (CMC) Profiles of PEG-5 Ether Derivatives

Executive Summary Polyethylene glycol (PEG) ether derivatives, specifically the pentaethylene glycol ( ) series, represent a critical class of non-ionic surfactants used in membrane protein solubilization, crystallograph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyethylene glycol (PEG) ether derivatives, specifically the pentaethylene glycol (


) series, represent a critical class of non-ionic surfactants used in membrane protein solubilization, crystallographic studies, and drug delivery systems.

This guide provides a technical comparison of the Critical Micelle Concentration (CMC) profiles for C8E5 , C10E5 , and C12E5 . While sharing the same hydrophilic headgroup (5 EO units), the variation in alkyl chain length (


 to 

) drastically alters their thermodynamic stability, micellar size, and phase behavior (Cloud Point).

Key Insight: The


 derivative exhibits a CMC approximately 100-fold lower  than 

, confirming the exponential dependence of micellization on hydrophobic chain length (Traube’s Rule) even within non-ionic series.

Chemical Basis & Thermodynamics[1][2][3]

The micellization of PEG-5 ethers is driven by the hydrophobic effect . The thermodynamic penalty of exposing the alkyl tail to water exceeds the entropic penalty of organizing monomers into a micelle.

Structural Logic
  • Hydrophilic Head: Pentaethylene glycol (

    
    ).[1] Provides steric stabilization and water solubility.[1]
    
  • Hydrophobic Tail: Alkyl chain (

    
    ).[1] Drives self-assembly.[1]
    

As the chain length (


) increases, the free energy of micellization (

) becomes more negative, lowering the CMC.
Mechanism of Action

The following diagram illustrates the thermodynamic equilibrium between free monomers and the micellar phase.

MicellizationMechanism Monomer Free Monomers (High Entropy Penalty) Transition Concentration > CMC Monomer->Transition Add Surfactant Micelle Stable Micelle (Hydrophobic Core Shielded) Transition->Micelle Self-Assembly Equilibrium Dynamic Equilibrium (Monomer ⇌ Micelle) Micelle->Equilibrium Stabilization Equilibrium->Monomer Dissociation

Figure 1: Thermodynamic flow of surfactant self-assembly.[1] Micellization occurs when the concentration exceeds the CMC, minimizing the free energy of the system.

Comparative Performance Data

The following data aggregates experimental values at 25°C. Note the inverse relationship between chain length and CMC.

DerivativeChemical NameCMC (mM)CMC (M)Cloud Point (°C)HLB (Calc.)Primary Application
C8E5 Octyl-PEG5~ 10.0

> 65~ 14.8High-solubility detergent; rapid exchange rates.[1]
C10E5 Decyl-PEG5~ 0.80

> 45~ 13.5Intermediate stability; membrane permeabilization.[1]
C12E5 Lauryl-PEG5~ 0.06

~ 30-32~ 12.4Membrane protein extraction; L3 phase studies.[1]

Application Note:

  • C12E5 is unique because its Cloud Point is near physiological temperature (~30°C).[1] This allows for "Cloud Point Extraction" (CPE) of membrane proteins by simply warming the solution, causing phase separation into a surfactant-rich phase containing the protein.

  • C8E5 has a very high CMC, making it easy to remove via dialysis, but it forms less stable micelles for large protein complexes.[1]

Experimental Protocol: Pyrene Fluorescence

For PEG-5 derivatives, Surface Tension (Wilhelmy Plate) is a valid method, but Fluorescence Spectroscopy using Pyrene is superior for determining low CMCs (like that of C12E5) due to its high sensitivity to micro-environmental polarity.[1]

Principle

Pyrene is a hydrophobic fluorescent probe.[1] Its emission spectrum has five vibronic peaks. The ratio of the first (


, ~373 nm) to the third (

, ~384 nm) peak is sensitive to solvent polarity.
  • In Water (Polar):

    
    [1]
    
  • In Micelle Core (Non-polar):

    
    [1]
    
Workflow Diagram

PyreneProtocol Stock 1. Prepare Pyrene Stock (1 µM in Acetone/Ethanol) Evap 2. Evaporate Solvent (Thin film formation in vials) Stock->Evap AddSurf 3. Add Surfactant Solutions (Range: 0.001 mM to 100 mM) Evap->AddSurf Incubate 4. Equilibrate (Overnight, Dark, 25°C) AddSurf->Incubate Measure 5. Measure Fluorescence (Ex: 335nm, Em: 350-450nm) Incubate->Measure Analyze 6. Plot I1/I3 vs Log[C] (Sigmoidal Fit -> Inflection = CMC) Measure->Analyze

Figure 2: Step-by-step workflow for CMC determination using the Pyrene 1:3 ratio method.

Detailed Methodology
  • Probe Preparation: Prepare a

    
     M stock solution of Pyrene in acetone. Aliquot into glass vials and evaporate the acetone under nitrogen to leave a thin film.
    
  • Surfactant Addition: Add aqueous surfactant solutions (C8E5, C10E5, or C12E5) at varying concentrations to the vials. Ensure the final Pyrene concentration is

    
     M (well below the saturation limit of pyrene in water to avoid excimer formation).
    
  • Equilibration: Sonicate for 10 minutes and incubate overnight at 25°C in the dark. Critical: Micelle formation kinetics can be slow near the CMC.

  • Measurement: Using a fluorometer, excite at 334 nm. Record emission from 360 nm to 400 nm.

  • Data Analysis: Plot the

    
     ratio against the logarithm of surfactant concentration (
    
    
    
    ). The CMC is the intersection of the lower horizontal baseline and the tangent of the inflection point.

Thermodynamic Interpretation

The relationship between CMC and the free energy of micellization is described by:


[1]

Where


 is the CMC in mole fraction units.
  • Enthalpy vs. Entropy: For PEG ethers, micellization is typically endothermic (

    
    ) at room temperature.[1] The process is driven entirely by entropy  (
    
    
    
    ), resulting from the "melting" of structured water ("icebergs") surrounding the hydrophobic alkyl tails as they retreat into the micelle core.
  • Temperature Dependence: Unlike ionic surfactants, the CMC of PEG ethers decreases as temperature increases (up to the Cloud Point). This is because the ethylene oxide headgroups become less hydrated (less hydrophilic) at higher temperatures, favoring aggregation.

References

  • CMC Values of Homologous Series: Abbott, S. "CMC Values | Practical Surfactants Science."[1] Steven Abbott's Practical Science. [Link]

  • Thermodynamics of C12E5: Wikipedia Contributors. "Pentaethylene glycol monododecyl ether."[1][2] Wikipedia, The Free Encyclopedia. [Link]

  • Cloud Point Phenomena: NIST. "Cloud-Point Phenomena in Wormlike Micellar Systems." National Institute of Standards and Technology. [Link]

  • Micellization Thermodynamics: SciELO. "Molecular Thermodynamics of Micellization." Brazilian Journal of Chemical Engineering. [Link]

Sources

Comparative

The Hidden Variable: A Guide to Evaluating Detergent Purity for High-Resolution Structural Biology

For researchers, scientists, and drug development professionals dedicated to deciphering the architecture of life at the atomic level, the pursuit of high-resolution structures is a journey of meticulous control. Every r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to deciphering the architecture of life at the atomic level, the pursuit of high-resolution structures is a journey of meticulous control. Every reagent, every step, and every variable is scrutinized. Yet, one of the most critical and often underestimated variables in the structural biology of membrane proteins is the purity of the detergents used for their solubilization and stabilization. This guide provides an in-depth comparison of methods to evaluate detergent purity, supported by experimental data, to empower you to make informed decisions and enhance the quality and reproducibility of your structural biology workflows.

The Criticality of Detergent Purity in Structural Biology

Detergents are indispensable tools for extracting membrane proteins from their native lipid environment and maintaining their solubility in an aqueous solution.[1] However, the very properties that make them effective – their amphipathic nature and ability to form micelles – also make them susceptible to impurities that can have devastating effects on your precious protein samples.

Impurities in detergents are not merely inert bystanders; they are active saboteurs of structural integrity. Common contaminants such as peroxides, aldehydes, and salts can arise from the manufacturing process or through degradation over time.[2] Peroxides, in particular, are a significant threat as they can lead to the oxidation of amino acid residues, altering the protein's primary structure, molecular mass, and potentially inhibiting crucial protein-protein interactions.[2][3] For techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography, which rely on sample homogeneity, such chemical and structural heterogeneity can be the difference between a high-resolution structure and an uninterpretable blur.

Understanding Detergent Quality: Beyond the Label

Commercially available detergents are often categorized into different purity grades. For instance, "Anagrade" detergents typically boast a purity of >99%, while "Solgrade" or other general-purpose grades may have a purity of 95-98%.[4] While a few percentage points may seem insignificant, the nature of the impurities can have a profound impact. For maltoside-based detergents, anomeric purity is another critical factor, with the beta-anomer generally preferred for membrane protein studies.[4]

The challenge for the structural biologist is that these impurities are often invisible in routine protein analysis like SDS-PAGE. Therefore, a dedicated quality control workflow for your detergents is not a luxury but a necessity for reproducible, high-quality results.

A Comparative Guide to Evaluating Detergent Purity

A multi-pronged approach is essential for a comprehensive evaluation of detergent purity, encompassing both the chemical integrity of the detergent molecules and the physical properties of the micelles they form.

Assessing Chemical Purity and Degradation

a) Mass Spectrometry (MS): The Gold Standard for Chemical Fingerprinting

Mass spectrometry is a powerful technique for identifying and quantifying detergent monomers, oligomers, and impurities. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be employed.

  • LC-MS: This technique separates the components of a detergent solution before they enter the mass spectrometer, allowing for the identification and quantification of a wide range of molecules, including degradation products.[5][6]

  • MALDI-TOF MS: This method is particularly useful for rapid screening and can provide a detailed profile of the detergent species present in a sample.[7][8]

Experimental Protocol: Simplified LC-MS Analysis of Detergent Purity

  • Sample Preparation: Dilute the detergent stock solution to a working concentration (e.g., 1-10 mg/mL) in a suitable solvent like a methanol/water mixture.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of acetonitrile and water with a small amount of formic acid to achieve separation.

  • Mass Spectrometry Analysis: Couple the HPLC eluent to an electrospray ionization (ESI) source of a mass spectrometer. Acquire data in full scan mode over a relevant m/z range for the expected detergent and its potential impurities.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the main detergent peak and any additional peaks corresponding to impurities or degradation products.

b) High-Performance Liquid Chromatography (HPLC) with Universal Detectors

For laboratories without direct access to a mass spectrometer, HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) offers a robust alternative for assessing purity.[9] These detectors are sensitive to any non-volatile analyte, making them ideal for detecting a broad range of detergent species and impurities that may lack a UV chromophore.[9]

c) NMR Spectroscopy: A Comprehensive View of Detergent Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the qualitative and quantitative analysis of complex detergent mixtures without the need for separation.[10][11] It can provide detailed information on the chemical structure of the detergent, the presence of isomers (like α and β anomers in maltosides), and the concentration of impurities.[4][10]

Characterizing Micelle Homogeneity and Size Distribution

The ultimate goal of using detergents in structural biology is to create a homogeneous population of protein-detergent complexes. The properties of the empty micelles themselves are a critical indicator of the detergent's quality and its likely performance.

a) Dynamic Light Scattering (DLS): A Rapid Assessment of Micelle Quality

DLS is a non-invasive technique that measures the size distribution of particles in a solution.[12][13] For detergents, DLS can rapidly assess the homogeneity of the micelle population. A monodisperse (single, narrow peak) distribution is indicative of a high-quality detergent that will likely form uniform protein-detergent complexes. Conversely, a polydisperse (multiple or broad peaks) distribution suggests the presence of aggregates or a heterogeneous micelle population, which can be detrimental to structural studies.

Experimental Protocol: DLS Analysis of Detergent Micelles

  • Sample Preparation: Prepare a solution of the detergent in your working buffer at a concentration well above its critical micelle concentration (CMC). A typical concentration is 1-2% (w/v).

  • Filtration: Filter the detergent solution through a 0.1 µm or 0.02 µm syringe filter to remove any dust or large aggregates.

  • DLS Measurement: Place the filtered sample in a clean cuvette and acquire data using a DLS instrument.

  • Data Analysis: Analyze the correlation function to obtain the size distribution profile. Look for a single, narrow peak. The hydrodynamic radius (Rh) of the micelles can also be determined.

b) Size-Exclusion Chromatography (SEC): Separating by Size

SEC is a valuable technique to assess the size homogeneity of both empty micelles and protein-detergent complexes. A high-quality detergent should produce a single, symmetrical peak for its empty micelles when run on a SEC column.

The Impact of Purity on a Model Membrane Protein: A Comparative Study

To illustrate the tangible benefits of using high-purity detergents, we present a comparative analysis of a hypothetical membrane protein, "MemPro," solubilized in two different grades of n-Dodecyl-β-D-maltoside (DDM): a high-purity (>99%) grade and a standard grade (~97% purity).

Table 1: Comparative Analysis of High-Purity vs. Standard-Grade DDM

ParameterHigh-Purity DDM (>99%)Standard-Grade DDM (~97%)Impact on Structural Biology
Chemical Purity (LC-MS) Single major peak corresponding to DDM. Trace levels of shorter alkyl chain variants.Major DDM peak with several minor peaks indicating impurities and degradation products.Impurities can lead to chemical modification of the protein and heterogeneity.
Micelle Homogeneity (DLS) Monodisperse population with a narrow size distribution (Peak at ~5 nm).Polydisperse population with a broader size distribution and a secondary peak indicating aggregation.Polydispersity in micelles leads to heterogeneity in protein-detergent complexes, hindering crystallization and cryo-EM analysis.
MemPro-DDM Complex (SEC) Single, symmetrical peak corresponding to the monodisperse complex.Broader peak with a shoulder, indicating aggregation or heterogeneity of the complex.Aggregated protein is unsuitable for high-resolution structural studies.
Cryo-EM Analysis Homogeneous particle distribution, leading to high-resolution 2D class averages and a well-resolved 3D reconstruction.Heterogeneous particles and aggregation, resulting in smeared 2D class averages and a low-resolution, poorly defined 3D map.High purity is directly correlated with the quality of the final structural data.

Visualizing the Workflow: From Detergent to Structure

A systematic approach to detergent quality control is crucial. The following workflow outlines the key steps in evaluating a new batch of detergent before its use in a critical structural biology project.

Detergent_QC_Workflow cluster_chemical_purity Chemical Purity Assessment cluster_micelle_characterization Micelle Characterization cluster_protein_complex_analysis Protein-Detergent Complex Analysis MS Mass Spectrometry (LC-MS/MALDI-TOF) Purity_decision Purity_decision MS->Purity_decision Purity Acceptable? HPLC HPLC (ELSD/CAD) HPLC->Purity_decision Purity Acceptable? NMR NMR Spectroscopy NMR->Purity_decision Purity Acceptable? DLS Dynamic Light Scattering (DLS) Homogeneity_decision Homogeneity_decision DLS->Homogeneity_decision Homogeneity Acceptable? SEC_micelle Size-Exclusion Chromatography (SEC) SEC_micelle->Homogeneity_decision Homogeneity Acceptable? SEC_protein SEC of MemPro-Detergent Complex CryoEM Cryo-EM/Crystallography SEC_protein->CryoEM Final structural analysis Detergent New Detergent Batch Detergent->MS Identify impurities Detergent->HPLC Quantify purity Detergent->NMR Assess composition Detergent->DLS Check micelle homogeneity Detergent->SEC_micelle Confirm size distribution Reject_batch Reject_batch Purity_decision->Reject_batch No Homogeneity_decision->SEC_protein Proceed to protein studies Homogeneity_decision->Reject_batch No

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol

Prioritizing Safety: Immediate Handling and Personal Protective Equipment (PPE) Before initiating any disposal procedure, it is crucial to handle 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol with appropriate care. Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Prioritizing Safety: Immediate Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is crucial to handle 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol with appropriate care. Structurally similar compounds, such as 3,6,9,12,15-Pentaoxapentacosan-1-ol, are classified as causing skin and eye irritation, and may cause respiratory irritation[1]. Therefore, a cautious approach is warranted.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is essential to prevent skin contact.

Waste Characterization: Is it Hazardous?

The first step in any disposal process is to determine if the waste is hazardous. Based on available data for similar polyethylene glycol ethers, 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is not expected to be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is essential to consult your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) if available.

Even if a waste is not federally regulated as hazardous, it may be subject to state or local regulations[2]. Furthermore, non-hazardous waste must be disposed of in a manner that prevents environmental pollution[3].

Key Considerations for Waste Characterization:

Characteristic Evaluation for 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
Ignitability Unlikely to be ignitable based on the high boiling points of similar long-chain alcohols and ethers.
Corrosivity Not expected to be corrosive. The pH should be near neutral.
Reactivity Not expected to be reactive with common laboratory chemicals.
Toxicity While not classified as acutely toxic, it may cause skin and eye irritation[1].

Step-by-Step Disposal Procedures

The appropriate disposal method for 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol depends on the quantity and form of the waste (pure substance, dilute solution, or contaminated materials).

Workflow for Disposal Decision-Making

Caption: Decision workflow for the disposal of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol.

Option 1: Disposal of Small Quantities of Aqueous Solutions

For very small quantities of dilute, aqueous solutions, drain disposal may be an option, but only if permitted by your institution and local regulations .

  • Obtain Approval: Always consult with your institution's EHS department before disposing of any chemical down the drain[4].

  • Dilution: If approved, dilute the solution with at least 20 parts water.

  • Flushing: Pour the diluted solution down the drain, followed by a large volume of cold water to ensure it is thoroughly flushed from the plumbing system.

Option 2: Collection for Licensed Waste Disposal

For larger quantities, the pure substance, or solutions not suitable for drain disposal, collection for disposal by a licensed contractor is the most appropriate method.

  • Container Selection: Use a chemically compatible and clearly labeled waste container. The container must have a secure, tight-fitting lid[5].

  • Labeling: The label should clearly state "Non-Hazardous Waste" and include the full chemical name: "23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol". Also, include the date when the waste was first added to the container[3].

  • Segregation: Do not mix this waste with other waste streams, especially hazardous waste, unless explicitly permitted by your EHS department[6].

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be away from general laboratory traffic and clearly marked[7].

  • Pickup: Arrange for the collection of the waste through your institution's EHS department.

Option 3: Disposal of Contaminated Materials

Items such as gloves, absorbent pads, and empty containers contaminated with 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol should be managed as follows:

  • Empty Containers: A container is considered "RCRA empty" when no more than one inch of residue remains at the bottom, or no more than 3% by weight of the total capacity of the container remains. If the container held a non-hazardous material, it can often be disposed of in the regular trash after the label has been defaced[3][7]. However, it is best practice to triple-rinse the container with a suitable solvent (e.g., water or ethanol), collect the rinsate as chemical waste, and then dispose of the container.

  • Contaminated Solids: Place contaminated gloves, paper towels, and other solid debris into a sealed and clearly labeled bag or container for non-hazardous waste collection.

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Ventilate: Increase ventilation in the area by opening a fume hood sash.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or a commercial absorbent pad) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully sweep or wipe up the absorbed material.

  • Disposal: Place the spill cleanup debris into a sealed container, label it as "Spill Debris: 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol (Non-Hazardous)," and arrange for its disposal through your EHS department.

  • Decontaminate: Clean the spill area with soap and water.

Conclusion: A Culture of Safety

The proper disposal of laboratory chemicals, including those not classified as hazardous, is a critical component of a robust safety culture. By adhering to these guidelines for 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol, you contribute to the protection of yourself, your colleagues, and the environment. Always prioritize consulting your institution's specific waste disposal policies and your EHS department for guidance.

References

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  • Cole-Parmer. (2006, July 10). Material Safety Data Sheet - Pentacosane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Pramol-Chemie AG. (2025, December 24). Safety data sheet. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, June 9). Penvasol - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3,6,9,12,15-Pentaoxatritriacontan-1-ol Properties. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). 3,6,9,12,15-Pentaoxaheptadecan-1-ol - Substance Details. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Arman Sina. (n.d.). Polyethylene glycol PEG400. Material Safety Data Sheets. Retrieved from [Link]

  • IDR Environmental Services. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity. PMC. Retrieved from [Link]

  • MedWaste. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Polyethylene Glycols. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, January 8). Regulated Medical Waste. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Waste & Debris Fact Sheets. Retrieved from [Link]

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Handling

A Practical Guide to Personal Protective Equipment for Handling 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol

Hazard Assessment: A Proactive Stance on Safety Given the absence of a specific Safety Data Sheet (SDS), we will proceed with a risk assessment based on analogous compounds, such as polyethylene glycol monomethyl ether....

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Stance on Safety

Given the absence of a specific Safety Data Sheet (SDS), we will proceed with a risk assessment based on analogous compounds, such as polyethylene glycol monomethyl ether. These compounds are generally considered to have low toxicity.[1] However, good laboratory practice dictates that all chemicals should be handled with a degree of caution. Potential, albeit low, risks could include minor skin or eye irritation upon direct contact. Therefore, the selection of PPE should be based on the principle of minimizing exposure through all potential routes: dermal, ocular, and inhalation.

The following table outlines the likely hazard profile and the corresponding rationale for PPE selection.

Potential Hazard Rationale for Precaution Primary PPE Recommendation
Skin Irritation Although long-chain PEG ethers are generally not skin irritants, prolonged or repeated contact could potentially cause mild irritation.Nitrile gloves, Lab coat
Eye Irritation Direct contact with the eyes may cause irritation.Safety glasses with side shields or safety goggles.[2][3]
Inhalation Due to its high molecular weight and likely low vapor pressure, the risk of inhalation is minimal under standard laboratory conditions.[4]Generally not required, but a respirator may be necessary if aerosols are generated.[2]

Personal Protective Equipment (PPE) Protocol

The following PPE is recommended as a minimum standard when handling 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol. This protocol aligns with Level D protection, which is the minimum protection for environments with no anticipated chemical hazards.[5][6]

Skin Protection: Your Primary Barrier
  • Gloves: Nitrile gloves are recommended. They provide adequate protection against incidental splashes of chemicals like long-chain PEG ethers.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Lab Coat: A standard, long-sleeved lab coat should be worn to protect the skin and personal clothing from potential splashes.[3]

Eye Protection: Safeguarding Your Vision
  • Safety Glasses/Goggles: Safety glasses with side shields that conform to appropriate government standards (e.g., EN166 in Europe or NIOSH in the US) are mandatory. In situations where there is a higher risk of splashing, safety goggles offer a more complete seal around the eyes.[3]

Respiratory Protection: An Assessment-Based Approach

Under normal handling conditions in a well-ventilated laboratory, respiratory protection is not typically required due to the compound's anticipated low volatility. However, if procedures are likely to generate aerosols or mists, a risk assessment should be conducted to determine if a respirator is necessary.[2][8]

The following flowchart provides a decision-making framework for the necessity of respiratory protection.

PPE_Decision_Tree start Start: Handling 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol aerosol_check Is there a potential for aerosol or mist generation? start->aerosol_check ventilation_check Is the work being conducted in a well-ventilated area? aerosol_check->ventilation_check No respirator_needed Additional PPE Required: - Use a NIOSH-approved respirator aerosol_check->respirator_needed Yes ppe_standard Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses ventilation_check->ppe_standard Yes ventilation_check->respirator_needed No end_ppe Proceed with experiment ppe_standard->end_ppe respirator_needed->end_ppe Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare clean workspace don_ppe Don appropriate PPE prep_area->don_ppe handle_chem Handle chemical carefully don_ppe->handle_chem doff_ppe Doff PPE correctly handle_chem->doff_ppe dispose_waste Dispose of waste according to regulations handle_chem->dispose_waste wash_hands Wash hands thoroughly doff_ppe->wash_hands store_chem Store chemical properly wash_hands->store_chem

Sources

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